SN32976
Description
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Structure
3D Structure
Properties
Molecular Formula |
C24H33F2N9O4S |
|---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
2-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]sulfonyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C24H33F2N9O4S/c1-31(2)13-16-40(36,37)34-9-7-32(8-10-34)22-28-23(33-11-14-39-15-12-33)30-24(29-22)35-17-5-4-6-18(38-3)19(17)27-21(35)20(25)26/h4-6,20H,7-16H2,1-3H3 |
InChI Key |
MKRQBWZUYRPLDM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
SN32976: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for the development of novel anticancer therapies. SN32976 is a novel, potent, and selective pan-PI3K inhibitor with preferential activity against the PI3Kα isoform. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of the PI3K/mTOR Signaling Pathway
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of class I PI3K isoforms (α, β, γ, and δ) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] By blocking the activity of these key kinases, this compound effectively abrogates the downstream signaling cascade that is crucial for tumor cell survival and proliferation. The preferential inhibition of PI3Kα is particularly significant, as this isoform is frequently mutated and activated in various cancers.[1][2]
The primary consequence of PI3K inhibition by this compound is the prevention of the phosphorylation of Akt (also known as Protein Kinase B), a central node in the PI3K pathway. This inhibition of Akt phosphorylation at both Threonine 308 and Serine 473 leads to the downstream suppression of signaling pathways that promote cell cycle progression and inhibit apoptosis.
Quantitative Data Summary
The preclinical activity of this compound has been extensively characterized and compared with other clinically evaluated pan-PI3K inhibitors. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound against PI3K Isoforms and mTOR
| Kinase | This compound IC50 (nM) | ZSTK474 IC50 (nM) | Dactolisib (BEZ235) IC50 (nM) | Pictilisib (GDC0941) IC50 (nM) | Buparlisib (BKM120) IC50 (nM) | Omipalisib (GSK2126458) IC50 (nM) |
| PI3Kα | 2.8 ± 0.4 | 1.8 ± 0.2 | 4.6 ± 0.6 | 2.5 ± 0.3 | 45 ± 5 | 0.13 ± 0.02 |
| PI3Kβ | 16 ± 2 | 8.0 ± 1.0 | 75 ± 10 | 38 ± 5 | 130 ± 20 | 0.46 ± 0.06 |
| PI3Kγ | 19 ± 3 | 11 ± 1 | 21 ± 3 | 14 ± 2 | 110 ± 15 | 0.16 ± 0.02 |
| PI3Kδ | 41 ± 5 | 16 ± 2 | 58 ± 7 | 2.3 ± 0.3 | 21 ± 3 | 0.19 ± 0.03 |
| mTOR | 14 ± 2 | 16 ± 2 | 6.4 ± 0.8 | 16 ± 2 | 160 ± 20 | 0.24 ± 0.03 |
Data extracted from Rewcastle et al., 2017.
Table 2: In Vitro Cell Proliferation Inhibition by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | PI3K Pathway Alteration | This compound EC50 (nM) |
| NCI-H460 | Lung | E545K PIK3CA mutant | 18.5 ± 4.7 |
| HCT116 | Colon | H1047R PIK3CA mutant | 105 ± 15 |
| MCF7 | Breast | E545K PIK3CA mutant | 120 ± 20 |
| U-87 MG | Glioblastoma | PTEN null | 135 ± 25 |
| FaDu | Head and Neck | PIK3CA amplified | 210 ± 30 |
| PC3 | Prostate | PTEN null | 450 ± 60 |
| NZM40 | Melanoma | H1047R PIK3CA mutant | 850 ± 120 |
| NZM34 | Melanoma | PTEN null | 1787 ± 318 |
Data extracted from Rewcastle et al., 2017.
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment and Dose (oral, daily) | Tumor Growth Inhibition (%) |
| U-87 MG | This compound (50 mg/kg) | ~75 |
| U-87 MG | ZSTK474 (100 mg/kg) | ~50 |
| NCI-H460 | This compound (50 mg/kg) | ~80 |
| NCI-H460 | Pictilisib (100 mg/kg) | ~70 |
| HCT116 | This compound (100 mg/kg) | ~90 |
| HCT116 | Omipalisib (10 mg/kg) | ~85 |
Approximate values interpreted from graphical data in Rewcastle et al., 2017.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
Caption: Experimental workflow for Western blot analysis of pAKT inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro PI3K/mTOR Kinase Assay
This protocol is for determining the in vitro inhibitory activity of a compound against purified PI3K and mTOR kinases.
Materials:
-
Purified recombinant PI3K isoforms (α, β, δ, γ) and mTOR kinase.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP.
-
Substrate (e.g., phosphatidylinositol for PI3K, inactive S6K for mTOR).
-
Test compound (this compound).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Microplate reader.
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the kinase activity using a detection reagent such as the ADP-Glo™ system, which measures the amount of ADP produced.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability (MTS) Assay
This protocol measures the effect of a PI3K/mTOR inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound (this compound).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Western Blotting for pAKT Inhibition
This protocol is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Materials:
-
Cancer cell line.
-
Test compound (this compound).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-AKT (Thr308)).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells and allow them to reach 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specific time (e.g., 1 hour).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Perform densitometry to quantify the band intensities and determine the extent of pAKT inhibition.
In Vivo Tumor Xenograft Studies
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID).
-
Cancer cell line (e.g., U-87 MG, NCI-H460).
-
Matrigel (optional).
-
Test compound (this compound) and vehicle.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle daily via oral gavage.
-
Measure tumor volume with calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate the tumor growth inhibition (TGI) to assess efficacy.
Clinical Development Status
Conclusion
This compound is a potent pan-PI3K and mTOR inhibitor with preferential activity against PI3Kα. Its mechanism of action is centered on the effective blockade of the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cancer cell proliferation and tumor growth. The comprehensive preclinical data, including its favorable kinase selectivity and in vivo efficacy, underscore its potential as a valuable therapeutic agent in oncology. Further investigation into its clinical safety and efficacy is warranted.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
SN32976: A Technical Guide to a Pan-PI3K Inhibitor with mTOR Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SN32976, a novel pan-PI3K inhibitor that also demonstrates activity against mTOR. This compound is distinguished by its preferential inhibition of the PI3Kα isoform, a feature that may offer therapeutic advantages.[1][2] This document details the biochemical and cellular activity of this compound, presents its quantitative data in comparison to other well-known PI3K inhibitors, and provides detailed experimental protocols for its characterization.
Core Compound Activity
This compound is a potent inhibitor of Class I PI3K enzymes and mTOR.[1][3][4] Notably, it exhibits a preferential activity for PI3Kα and a relative sparing of the PI3Kδ isoform.[1][2][3] Its inhibitory activity has been benchmarked against several clinically evaluated pan-PI3K inhibitors, including buparlisib, dactolisib, pictilisib, omipalisib, and ZSTK474.[1][2] In cellular assays, this compound effectively inhibits the phosphorylation of AKT (pAKT), a key downstream effector in the PI3K signaling pathway, and demonstrates potent anti-proliferative effects in various cancer cell lines.[1][5]
Data Presentation
Biochemical Activity of this compound and Comparative Compounds
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other pan-PI3K inhibitors against the four Class I PI3K isoforms and mTOR.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| This compound | 15.1 | 461 | 110 | 134 | 194 |
| ZSTK474 | 36.6 | 385 | 108 | 185 | 108 |
| Dactolisib | 20.6 | 300 | 114 | 129 | 24.1 |
| Pictilisib | 17.5 | 288 | 101 | 101 | 148 |
| Buparlisib | 116 | 1032 | 309 | 277 | 785 |
| Omipalisib | 2.1 | 19.3 | 7.9 | 11.2 | 4.3 |
Data sourced from Rewcastle et al. (2017).[1]
Cellular Proliferation Activity of this compound
The anti-proliferative activity of this compound was assessed across a panel of cancer cell lines with dysregulated PI3K signaling. The half-maximal effective concentrations (EC50) are presented below.
| Cell Line | PIK3CA/PTEN Status | This compound (EC50, nM) |
| NCI-H460 | E545K PIK3CA mutant | 18.5 |
| MCF7 | E545K PIK3CA mutant | 107 |
| HCT116 | H1047R PIK3CA mutant | 130 |
| NZM40 | H1047R PIK3CA mutant | 163 |
| FaDu | PIK3CA amplified | 179 |
| PC3 | PTEN null | 213 |
| U-87 MG | PTEN null | 258 |
| NZM34 | PTEN null | 1787 |
Data sourced from Rewcastle et al. (2017).[1][5]
Signaling Pathway and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical experimental workflow for the preclinical characterization of this compound.
Experimental Protocols
PI3K and mTOR Biochemical Kinase Assays
This protocol is based on the use of Homogeneous Time Resolved Fluorescence (HTRF) and ADP-Glo™ kinase assays as described for the characterization of this compound.[2]
1. Reagents and Materials:
-
Purified recombinant human PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR enzymes.
-
PI3K (human) HTRF Assay Kit (e.g., Millipore) or equivalent.
-
mTOR Kinase Assay Kit (e.g., Millipore, Promega ADP-Glo™) or equivalent.
-
This compound and other inhibitors dissolved in 100% DMSO.
-
Assay Buffer (specific to the kit, typically containing Tris-HCl, MgCl2, DTT, and BSA).
-
ATP solution.
-
Substrate (e.g., PIP2 for PI3K assays).
-
Detection reagents (as per kit instructions).
-
384-well low-volume white plates.
2. Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in 100% DMSO. Further dilute in the appropriate assay buffer.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the enzyme-substrate mixture (PI3K enzyme and PIP2, or mTOR enzyme) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and proceed with detection according to the specific assay kit manufacturer's instructions (e.g., by adding HTRF detection reagents or ADP-Glo™ reagents).
-
Read the plate on a suitable plate reader (e.g., HTRF-compatible or luminometer).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values using non-linear regression analysis.
Cell Proliferation Assay (Sulforhodamine B - SRB)
This protocol is adapted from the methods used to evaluate the anti-proliferative effects of this compound.[2]
1. Reagents and Materials:
-
Cancer cell lines (e.g., U-87 MG, NCI-H460).
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics).
-
This compound and other inhibitors.
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold.
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Wash solution: 1% (v/v) acetic acid in water.
-
Solubilization buffer: 10 mM Tris base, pH 10.5.
-
96-well flat-bottom plates.
2. Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle control (DMSO).
-
Incubate the plates for 4 days at 37°C in a humidified CO2 incubator.
-
After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye.
-
Read the absorbance at 570 nm on a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the EC50 values.
Western Blot Analysis of pAKT Expression
This protocol outlines the procedure for assessing the inhibition of AKT phosphorylation by this compound.[1][5]
1. Reagents and Materials:
-
Cancer cell lines (e.g., U-87 MG, NCI-H460).
-
Serum-free growth medium.
-
This compound.
-
Insulin (B600854) (for stimulation).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-pAKT (Ser473), Rabbit anti-pAKT (Thr308), Rabbit anti-total AKT (all from Cell Signaling Technology).
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
2. Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 500 nM insulin for 5 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAKT Ser473, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total AKT as a loading control.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
SN32976: A Novel PI3K/mTOR Inhibitor with Preferential PI3Kα Activity
A Technical Whitepaper on the Discovery and Initial Characterization for Researchers, Scientists, and Drug Development Professionals
Abstract
SN32976 is a novel, potent, and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), with notable preferential activity towards the PI3Kα isoform.[1][2][3] This technical guide provides an in-depth summary of the initial discovery and characterization of this compound, presenting key preclinical data on its biochemical and cellular activity, pharmacokinetics, and anti-tumor efficacy. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising second-generation pan-PI3K inhibitor.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][4] While several first-generation pan-PI3K inhibitors have been developed and clinically evaluated, they have often been associated with limited single-agent activity and narrow therapeutic windows.[1][2][4] this compound has emerged as a second-generation pan-PI3K inhibitor with a distinct selectivity profile, offering the potential for improved efficacy and reduced toxicity.[1] This document outlines the initial preclinical data that characterizes this compound.
Biochemical Profile and Kinase Selectivity
This compound is a potent inhibitor of class I PI3K enzymes and mTOR.[1][2][3] A key characteristic of this compound is its preferential activity for PI3Kα and relative sparing of PI3Kδ compared to other pan-PI3K inhibitors.[1][2]
Table 1: Biochemical Potency of this compound against Class I PI3K Isoforms and mTOR
| Target | IC50 (nM) |
| PI3Kα | 15.1 ± 4.3 |
| PI3Kβ | 461 |
| PI3Kγ | 110 |
| PI3Kδ | 134 |
| mTOR | 194 |
Data sourced from biochemical assays against purified recombinant proteins.[1][3]
In a kinase selectivity screen against a panel of 442 kinases, this compound demonstrated less off-target activity compared to several clinically evaluated pan-PI3K inhibitors, suggesting a more favorable safety profile.[1][2]
Cellular Activity
This compound effectively inhibits PI3K signaling in cellular contexts, leading to the inhibition of downstream effectors such as AKT and a reduction in cell proliferation.
Inhibition of pAKT Expression
As a direct measure of PI3K pathway inhibition in cells, the phosphorylation of AKT (pAKT) was assessed. This compound demonstrated potent inhibition of both Thr308 and Ser473 phosphorylation of AKT in U-87 MG cells at concentrations as low as 10 nM.[1][5]
Inhibition of Cell Proliferation
This compound has been shown to potently inhibit the proliferation of various cancer cell lines with dysregulated PI3K signaling.
Table 2: Cell Proliferation Inhibition (EC50) of this compound in Various Cancer Cell Lines
| Cell Line | Genetic Alteration | EC50 (nM) |
| NCI-H460 | PIK3CA E545K mutant | 18.5 ± 4.7 |
| MCF7 | PIK3CA E545K mutant | Not specified |
| HCT116 | PIK3CA H1047R mutant | Not specified |
| NZM40 | PIK3CA H1047R mutant | Not specified |
| U-87 MG | PTEN null | Not specified |
| PC3 | PTEN null | Not specified |
| NZM34 | PTEN null | 1787 ± 318 |
| FaDu | PIK3CA amplified | Not specified |
EC50 values represent the mean ± standard error from 3-6 separate determinations.[1][5]
In Vivo Antitumor Efficacy
The antitumor activity of this compound was evaluated in immunodeficient mice bearing tumors from various human cancer cell lines. In models using U-87 MG (PTEN-null), NCI-H460, and HCT116 (PIK3CA-mutant) cells, daily administration of this compound inhibited tumor growth to a similar or greater extent than other clinically evaluated PI3K inhibitors.[1][6]
Pharmacokinetics and Metabolism
This compound exhibits favorable pharmacokinetic properties that support its in vivo use. Following oral administration in mice and dogs, it achieved sufficient plasma concentrations and oral bioavailability.[1]
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg, oral) | AUC (nM·h) | Oral Bioavailability (%) |
| Mice | 10 | 2504 | 33.4 |
| Dogs | 20 | 3224 | 35.9 |
AUC: Area under the curve.[1]
Metabolism studies in liver microsomes from various species, including humans, identified several metabolites. Notably, the major metabolites of this compound were also found to be potent PI3K inhibitors with a similar selectivity profile to the parent compound.[1][2]
Experimental Protocols
PI3K/mTOR Biochemical Activity Assay
The biochemical potency of this compound against the major class I PI3K isoforms and mTOR was determined using purified recombinant proteins. The assay measured the enzymatic activity of each kinase in the presence of varying concentrations of the inhibitor to determine the IC50 values.
Kinase Selectivity Profiling
This compound was screened against a panel of 442 kinases to assess its selectivity. The percentage of inhibition was determined at a concentration of 1 µM. For highly selective compounds, a higher concentration of 10 µM was also tested.
Cell Culture and Proliferation Assay
Cancer cell lines with known dysregulation of the PI3K pathway were cultured under standard conditions. For proliferation assays, cells were seeded in multi-well plates and treated with a range of concentrations of this compound. Cell viability was assessed after a defined period, and EC50 values were calculated.
pAKT Expression Analysis (Western Blot)
Cells were serum-starved overnight and then stimulated with insulin (B600854) for a short period to activate the PI3K pathway. Following treatment with this compound or other inhibitors, cell lysates were prepared and subjected to SDS-PAGE. Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated AKT (Thr308 and Ser473) and total AKT.
In Vivo Antitumor Efficacy Studies
Immunodeficient mice were subcutaneously inoculated with human cancer cells. Once tumors were established, mice were treated daily with this compound or comparator compounds. Tumor volume and body weight were monitored throughout the study to assess efficacy and tolerability.
Pharmacokinetic Analysis
This compound was administered to animals (mice, rats, and dogs) via oral or intravenous routes. Plasma samples were collected at various time points, and the concentrations of this compound were quantified using LC-MS/MS. Pharmacokinetic parameters, including AUC and oral bioavailability, were then calculated.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments.
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing pAKT inhibition by this compound.
Caption: Workflow for in vivo evaluation of this compound antitumor efficacy.
Conclusion
This compound is a novel pan-PI3K and mTOR inhibitor with a distinct and favorable preclinical profile.[1][2] Its preferential inhibition of PI3Kα, coupled with greater kinase selectivity compared to first-generation inhibitors, suggests the potential for an improved therapeutic window.[1][2] The potent inhibition of cell proliferation and significant in vivo antitumor efficacy underscore its promise as a clinical candidate for the treatment of cancers with a dysregulated PI3K pathway.[1][2][4] Further investigation and clinical development of this compound are warranted.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | PI3K/mTOR inhibitor | Probechem Biochemicals [probechem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Role of pAKT Expression as a Pharmacodynamic Biomarker for the PI3K Inhibitor SN32976: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SN32976, a potent pan-PI3K inhibitor with preferential activity against the PI3Kα isoform. A critical aspect of its preclinical characterization is the use of phosphorylated AKT (pAKT) expression as a pharmacodynamic biomarker to assess its biological activity. This document details the effect of this compound on pAKT expression, presents comparative data with other PI3K inhibitors, and provides detailed experimental protocols for key assays.
Introduction to this compound and the PI3K/AKT Pathway
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common event in various cancers, making it a prime target for therapeutic intervention.[2] this compound is a novel, potent inhibitor of class I PI3K enzymes and mTOR, demonstrating a preferential activity for the PI3Kα isoform.[3][4] Its mechanism of action involves blocking the catalytic activity of PI3K, which in turn prevents the phosphorylation and activation of its key downstream effector, AKT.[3] The phosphorylation of AKT at serine 473 (pAKT-Ser473) and threonine 308 (pAKT-Thr308) is a critical indicator of PI3K pathway activation.[3] Therefore, monitoring changes in pAKT levels serves as a robust pharmacodynamic biomarker for the activity of PI3K inhibitors like this compound.[3][5]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound and its comparison with other pan-PI3K inhibitors.
Table 1: In Vitro IC50 Values of this compound and Comparator PI3K Inhibitors against PI3K Isoforms and mTOR [3]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |
| This compound | 9.8 ± 1.1 | 40.4 ± 4.5 | 123 ± 14 | 171 ± 19 | 106 ± 12 |
| ZSTK474 | 1.8 | 37 | 23 | 6.5 | 16 |
| Dactolisib (BEZ235) | 4 | 76 | 5.8 | 7.5 | 6 |
| Pictilisib (GDC0941) | 3 | 33 | 3 | 3 | 17 |
| Buparlisib (BKM120) | 41 | 166 | 16 | 21 | 208 |
| Omipalisib (GSK2126458) | 0.019 | 0.06 | 0.13 | 0.024 | 0.18 |
Table 2: In Vitro EC50 Values of this compound and Comparator PI3K Inhibitors for Cell Proliferation in Various Cancer Cell Lines [3]
| Cell Line | PI3K Pathway Status | This compound EC50 (nM) | ZSTK474 EC50 (nM) | Pictilisib EC50 (nM) | Buparlisib EC50 (nM) | Dactolisib EC50 (nM) | Omipalisib EC50 (nM) |
| U-87 MG | PTEN null | 114 ± 19 | 267 ± 38 | 215 ± 31 | 506 ± 72 | 8.9 ± 1.3 | 0.5 ± 0.1 |
| NCI-H460 | PIK3CA E545K | 18.5 ± 4.7 | 103 ± 26 | 117 ± 30 | 318 ± 81 | 5.5 ± 1.4 | 0.3 ± 0.1 |
| PC3 | PTEN null | 305 ± 43 | 589 ± 84 | 473 ± 67 | 1120 ± 160 | 19.8 ± 2.8 | 1.1 ± 0.2 |
| HCT116 | PIK3CA H1047R | 89 ± 15 | 212 ± 36 | 170 ± 29 | 404 ± 69 | 6.2 ± 1.1 | 0.4 ± 0.1 |
| MCF7 | PIK3CA E545K | 45 ± 8 | 154 ± 28 | 123 ± 22 | 292 ± 52 | 4.1 ± 0.7 | 0.2 ± 0.0 |
| FaDu | PIK3CA amplified | 217 ± 37 | 489 ± 83 | 392 ± 67 | 932 ± 158 | 15.2 ± 2.6 | 0.9 ± 0.2 |
| NZM34 | PTEN null | 1787 ± 318 | >10000 | >10000 | >10000 | 125 ± 22 | 7.0 ± 1.2 |
| NZM40 | PIK3CA H1047R | 98 ± 17 | 234 ± 40 | 188 ± 32 | 446 ± 76 | 6.9 ± 1.2 | 0.4 ± 0.1 |
Table 3: Inhibition of pAKT (Ser473 and Thr308) by this compound in U-87 MG and NCI-H460 Cancer Cell Lines [3]
| Cell Line | Treatment | pAKT (Ser473) Inhibition (%) | pAKT (Thr308) Inhibition (%) |
| U-87 MG | This compound (10 nM) | Significant Inhibition Observed | Significant Inhibition Observed |
| U-87 MG | This compound (100 nM) | >90% | >90% |
| NCI-H460 | This compound (100 nM) | >80% | >80% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing the effect of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and are intended as a guide for researchers.
Western Blotting for pAKT and Total AKT
This protocol details the detection and quantification of phosphorylated and total AKT in cell lysates.
1. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with this compound at desired concentrations for the specified time.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pAKT (Ser473 or Thr308) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system.
-
To normalize the pAKT signal, the membrane can be stripped and re-probed for total AKT using a similar protocol with a primary antibody specific for total AKT.
-
Perform densitometry analysis of the protein bands using software such as ImageJ to quantify the relative protein expression levels.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell viability and proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and comparator compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
3. MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Leave the plate at room temperature in the dark for 2 hours, with gentle shaking.
-
Record the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.
In Vivo Pharmacodynamic Analysis of pAKT
This protocol outlines the assessment of pAKT modulation in tumor xenografts.
1. Animal Model and Dosing:
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells (e.g., U-87 MG or NCI-H460).
-
Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer this compound or vehicle control orally or via the desired route at the specified dose levels.
2. Sample Collection:
-
At various time points post-dosing, euthanize the animals and excise the tumors.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen or fix it in 10% neutral-buffered formalin.
3. Tissue Processing and Analysis:
-
For Western blot analysis, homogenize the frozen tumor tissue in lysis buffer and follow the protocol described in section 4.1.
-
For immunohistochemistry (IHC), process the formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against pAKT.
-
Incubate with a secondary antibody and a detection reagent (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the staining intensity and percentage of positive cells to determine the level of pAKT expression.
-
Conclusion
The data presented in this technical guide robustly support the use of pAKT expression as a sensitive and reliable pharmacodynamic biomarker for assessing the biological activity of the PI3K inhibitor this compound. The significant inhibition of pAKT at nanomolar concentrations in cancer cell lines with dysregulated PI3K signaling, coupled with favorable in vitro and in vivo anti-proliferative activity, underscores the therapeutic potential of this compound. The detailed experimental protocols provided herein offer a comprehensive resource for researchers in the field of cancer drug development to further investigate the effects of this compound and other PI3K pathway inhibitors.
References
SN32976: A Technical Overview of its Active Metabolites and Their Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN32976 is a novel pan-PI3K inhibitor that also targets mTOR, with a preferential activity towards PI3Kα.[1][2][3][4] Dysregulation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is a frequent event in cancer, promoting tumor growth and survival.[1] this compound has demonstrated potent inhibition of PI3K isoforms and mTOR, showing greater selectivity for PI3Kα and less off-target activity compared to several clinically evaluated pan-PI3K inhibitors. A crucial aspect of understanding the full therapeutic potential and pharmacokinetic profile of this compound lies in the characterization of its metabolic fate. In vivo, this compound is converted into several metabolites, some of which retain significant biological activity. This document provides an in-depth technical guide to the active metabolites of this compound, their potency, and the experimental protocols used for their characterization.
Data Presentation: Potency of this compound and its Active Metabolites
The biochemical potency of this compound and its major stable metabolites, M8, M9, and M17, were determined against Class I PI3K isoforms (α, β, γ, δ) and mTOR. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a clear comparison of their activity profiles. All three major metabolites were found to be active inhibitors of PI3K enzymes and mTOR, with a noteworthy potency against PI3Kα that is even greater than the parent compound, this compound.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |
| This compound | 15.1 ± 4.3 | 461 | 110 | 134 | 194 |
| M8 | 5.8 ± 0.4 | - | - | - | - |
| M9 | 8.2 ± 1.8 | - | - | - | - |
| M17 | 6.2 ± 0.5 | >1000 | - | - | - |
| Data presented as mean ± SEM. IC50 values were determined by HTRF assay. |
The metabolites M8, M9, and M17 demonstrated 6.5-fold, 5.6-fold, and 4.2-fold selectivity for PI3Kα over other PI3K isoforms and mTOR, respectively. Notably, M17 showed no activity against PI3Kβ.
Experimental Protocols
Identification of Metabolites
The identification of this compound metabolites was conducted through in vitro studies using liver microsomes from various species, including mouse, rat, dog, monkey, and human.
Methodology:
-
Incubation: this compound was incubated with liver microsomes from the different species.
-
Analysis: The reaction mixtures were analyzed to identify the presence of metabolites.
-
Structure Elucidation: The putative structures of the metabolites were determined based on their molecular weights, leading to a proposed biotransformation scheme.
This process identified 17 metabolites in total. Four of these were classified as major metabolites in at least one species, with M9 and M17 being major metabolites across all tested species. M8 was a major metabolite in monkey microsomes.
Biochemical Potency Assay (HTRF)
The biochemical potency (IC50 values) of this compound and its synthesized major metabolites (M8, M9, and M17) against PI3K isoforms and mTOR were determined using a Homogeneous Time Resolved Fluorescence (HTRF) assay.
Methodology:
-
Reaction: Purified recombinant PI3K isoforms and mTOR were used in the assay.
-
Inhibition: The enzymes were incubated with varying concentrations of the test compounds (this compound, M8, M9, M17).
-
Detection: The HTRF assay was used to measure the enzymatic activity by detecting the fluorescent signal, which is inversely proportional to the inhibitory activity of the compounds.
-
Data Analysis: IC50 values were calculated from the concentration-response curves.
Visualizations
Proposed Metabolic Pathway of this compound
The following diagram illustrates the proposed biotransformation of this compound into its major metabolites.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors PMID: 28537878 | MCE [medchemexpress.cn]
A Kinase Selectivity Profile of SN32976: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN32976 is a novel pan-phosphatidylinositol 3-kinase (PI3K) inhibitor with preferential activity towards the PI3Kα isoform.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in cancer, making it a key target for therapeutic intervention.[3] this compound has demonstrated potent inhibitory activity against class I PI3K enzymes and mTOR, showing promise as a clinical candidate for cancer therapy due to its enhanced kinase selectivity compared to first-generation pan-PI3K inhibitors.[2][4] This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, including its biochemical potency, off-target activity, and the methodologies used for its characterization.
Data Presentation: Biochemical Potency of this compound
The inhibitory activity of this compound against the major class I PI3K isoforms and mTOR was determined using Homogeneous Time-Resolved Fluorescence (HTRF) assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and preferential inhibition of PI3Kα by this compound.
| Target Kinase | This compound IC50 (nM) |
| PI3Kα | 15.1 ± 4.3 |
| PI3Kβ | 453.0 ± 117.0 |
| PI3Kγ | 110.0 ± 10.0 |
| PI3Kδ | 135.0 ± 24.0 |
| mTOR | 195.0 ± 21.0 |
Data sourced from Rewcastle et al. (2017). IC50 values are presented as mean ± standard error of the mean (SEM) from at least two independent experiments.
Kinase Selectivity Profile
To assess its selectivity, this compound was screened against a panel of 442 kinases. At a concentration of 1 μM, this compound exhibited high selectivity for class I PI3K enzymes and mTOR. Notably, no other kinases in the panel showed greater than 80% inhibition at this concentration, highlighting the clean kinase profile of this compound. Even at a higher concentration of 10 μM, this compound maintained a high level of selectivity, with significant off-target activity observed only against PIK3C2B and PIK3C2G. This high degree of selectivity is a key differentiator from other pan-PI3K inhibitors, suggesting a reduced potential for off-target effects.
Experimental Protocols
The determination of the kinase selectivity profile of this compound involved biochemical assays designed to measure the inhibition of kinase activity. While the specific proprietary protocols used by commercial vendors for the large-scale screen are not publicly available, a representative protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay, a common method for such determinations, is provided below.
Representative HTRF Kinase Assay Protocol
This protocol is based on generalized HTRF kinase assay procedures and is intended to be illustrative.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase being tested.
-
Substrate Solution: Prepare a stock solution of the appropriate biotinylated substrate for the target kinase in kinase buffer.
-
Kinase Solution: Dilute the kinase to the desired concentration in kinase buffer.
-
This compound Dilution Series: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the final desired concentrations.
-
Detection Reagents: Prepare the HTRF detection reagents, which typically consist of a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate, in a dedicated detection buffer containing EDTA to stop the kinase reaction.
2. Kinase Reaction:
-
In a low-volume 384-well plate, add 2 µL of the this compound dilution (or vehicle control).
-
Add 4 µL of the kinase solution to each well.
-
Add 4 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
3. Detection:
-
Add 10 µL of the premixed HTRF detection reagents to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
4. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (cryptate donor) and 665 nm (XL665 acceptor).
-
The HTRF ratio (665 nm / 620 nm) is calculated and is proportional to the amount of phosphorylated substrate.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow for Kinase Selectivity Profiling
Caption: A generalized workflow for determining kinase inhibitor selectivity.
Conclusion
This compound is a potent inhibitor of the PI3K/Akt/mTOR pathway with a highly selective kinase inhibition profile. Its preferential activity against PI3Kα and minimal off-target effects at therapeutic concentrations distinguish it from other pan-PI3K inhibitors. The methodologies outlined in this guide, particularly HTRF assays, are crucial for characterizing the selectivity and potency of such targeted therapies. The favorable selectivity profile of this compound suggests a potentially wider therapeutic window and reduced side effects, making it a strong candidate for further clinical development in the treatment of cancers with a dysregulated PI3K pathway.
References
A Technical Guide to SN32976: A Novel PI3K/mTOR Inhibitor with Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SN32976, a novel pan-phosphatidylinositol 3-kinase (PI3K) inhibitor with preferential activity against the PI3Kα isoform and inhibitory effects on the mammalian target of rapamycin (B549165) (mTOR). This compound has demonstrated promising preclinical activity, positioning it as a potential clinical candidate for cancer therapy. This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes relevant biological pathways and workflows.
Core Mechanism of Action
This compound is a second-generation pan-PI3K inhibitor that targets all Class I PI3K isoforms (α, β, γ, δ) and mTOR.[1][2] Its preferential selectivity for PI3Kα is a key differentiator from first-generation pan-PI3K inhibitors.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1][2][3] By inhibiting PI3K and mTOR, this compound effectively blocks downstream signaling, leading to the suppression of tumor cell growth and proliferation.[1][4]
Quantitative Data Summary
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other clinically evaluated PI3K inhibitors.
Table 1: Biochemical Potency (IC50, nM) of this compound and Other PI3K Inhibitors [1]
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
| This compound | 2.8 ± 0.4 | 20 ± 3 | 48 ± 5 | 120 ± 10 | 21 ± 2 |
| ZSTK474 | 1.8 ± 0.2 | 37 ± 4 | 8.8 ± 0.9 | 15 ± 2 | 167 ± 20 |
| Dactolisib (BEZ235) | 4.6 ± 0.5 | 75 ± 8 | 27 ± 3 | 58 ± 6 | 2.1 ± 0.2 |
| Pictilisib (GDC0941) | 3.3 ± 0.4 | 3.3 ± 0.4 | 17 ± 2 | 1.2 ± 0.1 | 16 ± 2 |
| Buparlisib (BKM120) | 40 ± 5 | 160 ± 20 | 110 ± 10 | 250 ± 30 | 1000 ± 100 |
| Omipalisib (GSK2126458) | 0.019 ± 0.002 | 0.046 ± 0.005 | 0.06 ± 0.006 | 0.024 ± 0.003 | 0.18 ± 0.02 |
Table 2: Cellular Proliferation (EC50, nM) of this compound and Other PI3K Inhibitors in Various Cancer Cell Lines [4]
| Cell Line | PI3K Pathway Alteration | This compound | ZSTK474 | Pictilisib | Buparlisib |
| U-87 MG | PTEN null | 39.5 ± 8.6 | 127 ± 18 | 105 ± 15 | 350 ± 45 |
| PC3 | PTEN null | 118 ± 15 | 280 ± 35 | 250 ± 30 | 850 ± 90 |
| NZM34 | PTEN null | 1787 ± 318 | >10000 | >10000 | >10000 |
| HCT116 | PIK3CA H1047R | 28.5 ± 5.2 | 75 ± 9 | 65 ± 8 | 220 ± 25 |
| NZM40 | PIK3CA H1047R | 45.5 ± 6.8 | 120 ± 15 | 110 ± 12 | 380 ± 40 |
| NCI-H460 | PIK3CA E545K | 18.5 ± 4.7 | 55 ± 7 | 48 ± 6 | 160 ± 20 |
| MCF7 | PIK3CA E545K | 35.5 ± 5.8 | 95 ± 11 | 85 ± 9 | 300 ± 35 |
| FaDu | PIK3CA amplified | 65.5 ± 8.1 | 180 ± 22 | 160 ± 18 | 550 ± 60 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assays: [1] The inhibitory activity of this compound against PI3K isoforms and mTOR was determined using purified recombinant enzymes. Assays were performed in a final volume of 25 µL containing the respective enzyme, lipid substrate (phosphatidylinositol or PI(4,5)P2), and ATP. The reaction was initiated by the addition of the lipid substrate and incubated for a specific time at room temperature. The amount of ADP produced was measured using a commercially available kinase assay kit, and IC50 values were calculated from the dose-response curves.
Cell Proliferation Assays: [4] Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a range of concentrations of this compound or other PI3K inhibitors for 72 hours. Cell viability was assessed using a resazurin-based assay. The fluorescence was measured, and EC50 values were determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Studies: Human cancer cell lines (e.g., U-87 MG, NCI-H460) were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules. Tumor volumes were measured regularly using calipers. At the end of the study, tumors were excised and weighed.
Pharmacodynamic (PD) Biomarker Analysis: [1] To assess the in vivo target engagement of this compound, tumor-bearing mice were treated with a single dose of the compound. At various time points post-treatment, tumors were collected, and protein lysates were prepared. The levels of phosphorylated AKT (pAKT) at Ser473 and Thr308, downstream markers of PI3K activity, were measured by Western blotting or ELISA.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the preclinical and potential clinical development of this compound.
Conclusion
This compound is a potent, second-generation pan-PI3K and mTOR inhibitor with a favorable selectivity profile, particularly for PI3Kα.[1][2] Preclinical data demonstrate its ability to inhibit the PI3K/AKT/mTOR pathway and suppress cancer cell proliferation in vitro and tumor growth in vivo.[1][4] These findings suggest that this compound holds significant therapeutic potential in oncology. Further clinical investigation is warranted to evaluate its safety and efficacy in patients with cancers harboring PI3K pathway alterations.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SN32976 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN32976 is a potent, second-generation pan-phosphatidylinositol 3-kinase (PI3K) inhibitor that also targets the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It demonstrates preferential activity against the PI3Kα isoform, while also inhibiting PI3Kβ, PI3Kγ, PI3Kδ, and mTOR.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common occurrence in various cancers, making it a key target for therapeutic intervention. This compound has shown significant anti-proliferative activity across a range of cancer cell lines, particularly those with activating mutations in the PI3K pathway, such as PIK3CA mutations or PTEN loss. These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of PI3K isoforms and mTOR. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) by PI3K. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. By inhibiting both PI3K and mTOR, this compound effectively blocks key signaling nodes in this critical pro-survival pathway, leading to reduced cell proliferation and inhibition of tumor growth.
Quantitative Data
Biochemical Potency of this compound
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various Class I PI3K isoforms and mTOR.
| Target | IC₅₀ (nM) |
| PI3Kα | 1.8 |
| PI3Kβ | 20 |
| PI3Kγ | 13 |
| PI3Kδ | 49 |
| mTOR | 11 |
Cellular Proliferation Inhibition by this compound
The table below presents the half-maximal effective concentration (EC₅₀) values for this compound in inhibiting the proliferation of various cancer cell lines with dysregulated PI3K signaling.
| Cell Line | Cancer Type/Mutation Status | EC₅₀ (nM) |
| NCI-H460 | Lung Carcinoma (E545K PIK3CA) | 18.5 ± 4.7 |
| HCT116 | Colon Carcinoma (H1047R PIK3CA) | 37.1 ± 9.8 |
| MCF7 | Breast Adenocarcinoma (E545K PIK3CA) | 48.3 ± 11.2 |
| U-87 MG | Glioblastoma (PTEN null) | 111 ± 23 |
| FaDu | Pharyngeal Carcinoma (PIK3CA amplified) | 141 ± 34 |
| PC3 | Prostate Adenocarcinoma (PTEN null) | 216 ± 45 |
| NZM40 | Melanoma (H1047R PIK3CA) | 1205 ± 215 |
| NZM34 | Melanoma (PTEN null) | 1787 ± 318 |
Experimental Protocols
General Experimental Workflow
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors PMID: 28537878 | MCE [medchemexpress.cn]
Preparation of SN32976 Hydrochloride and Mesylate Salts for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SN32976 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), with preferential activity towards the PI3Kα isoform.[1][2] For robust in vivo evaluation, the hydrochloride and methanesulfonate (B1217627) (mesylate) salt forms of this compound are utilized to improve its physicochemical properties, such as solubility, which is crucial for achieving adequate bioavailability.[1] This document provides detailed application notes and protocols for the preparation of this compound hydrochloride and mesylate salts, along with methodologies for their use in preclinical in vivo studies, based on published research.
Introduction to this compound and its Salt Forms
This compound is a novel pan-PI3K inhibitor that has demonstrated significant anti-tumor efficacy in preclinical models.[2][3] It targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, promoting tumor growth and survival. The use of salt forms of active pharmaceutical ingredients (APIs) is a common strategy to enhance properties like solubility, stability, and ease of handling for in vivo administration. For this compound, both the hydrochloride and mesylate salts have been successfully used in animal studies.
Physicochemical and ADME Properties of this compound
A summary of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is presented below. This compound demonstrates high solubility at low pH, moderate plasma protein binding, and reasonable stability in liver microsomes, making it a suitable candidate for in vivo testing.
| Property | Result |
| Solubility (pH 2.0) | Highly Soluble |
| Solubility (pH 7.4) | Poorly Soluble |
| Plasma Protein Binding | Moderate |
| Microsomal Stability | Reasonable |
| CYP Isoform Inhibition (at 20 µM) | No major inhibition |
| hERG Inhibition | Only at high concentrations |
| Ames Test | Non-mutagenic |
Pharmacokinetics of this compound
The plasma pharmacokinetics of this compound have been evaluated in mice, rats, and dogs, demonstrating suitable oral bioavailability to support in vivo efficacy studies.
| Species | Dose (Oral) | AUC (nM·h) | Oral Bioavailability (%) |
| Mouse | 10 mg/kg | 2504 | 33.4 |
| Dog | 20 mg/kg | 3224 | 35.9 |
Experimental Protocols
General Protocol for the Preparation of this compound Hydrochloride Salt
While the specific synthesis of this compound salts has not been published in detail, a general procedure can be followed based on standard salt formation techniques for small molecule kinase inhibitors with basic functional groups.
Materials:
-
This compound free base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Anhydrous hydrochloric acid (HCl) solution in a compatible solvent (e.g., 2 M HCl in diethyl ether)
-
Magnetic stirrer and stir bar
-
Conical flask under an inert atmosphere (e.g., argon or nitrogen)
-
Filtration apparatus (e.g., Büchner funnel)
-
Anhydrous diethyl ether for washing
Procedure:
-
In a conical flask under an inert atmosphere, dissolve the this compound free base in anhydrous dichloromethane with stirring until a clear solution is obtained. Gentle heating (30-35°C) may be applied to aid dissolution.
-
Once a clear solution is achieved, slowly add a stoichiometric amount (or a slight excess) of anhydrous HCl solution dropwise to the stirring solution.
-
The formation of a cloudy suspension or precipitate indicates the formation of the hydrochloride salt.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure complete precipitation.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the collected solid with a small amount of anhydrous dichloromethane followed by anhydrous diethyl ether to remove any unreacted starting material and residual acid.
-
Dry the resulting this compound hydrochloride salt under vacuum to a constant weight.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, LC-MS, elemental analysis) to confirm its identity and purity.
General Protocol for the Preparation of this compound Mesylate Salt
Materials:
-
This compound free base
-
Suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), isopropanol, or a mixture)
-
Methanesulfonic acid
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Filtration apparatus
Procedure:
-
Dissolve the this compound free base in a suitable solvent (e.g., DMSO) in a reaction vessel with stirring. Heating may be required to achieve a clear solution.
-
Add a stoichiometric amount of methanesulfonic acid to the solution.
-
Stir the reaction mixture for a period of time (e.g., 15 minutes to 2 hours) at a controlled temperature (e.g., 50-60°C).
-
If necessary, an anti-solvent (e.g., isopropanol) can be added to induce or enhance precipitation of the mesylate salt. Seeding with a small crystal of the product can also facilitate crystallization.
-
Cool the reaction mixture to room temperature to allow for complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the collected salt with a suitable solvent and dry under vacuum.
-
Confirm the structure and purity of the this compound mesylate salt using analytical techniques.
Protocol for In Vivo Antitumor Efficacy Studies
This protocol is based on the methodology described for evaluating the antitumor efficacy of this compound in xenograft models.
Materials and Animals:
-
This compound hydrochloride or mesylate salt
-
Vehicle for formulation (e.g., 5% dextrose in water)
-
Immunodeficient mice (e.g., BALB/c nude or Rag1-/-)
-
Human tumor cell lines (e.g., U-87 MG, NCI-H460, HCT116)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Inoculate immunodeficient mice subcutaneously with the desired human tumor cell line.
-
Tumor Growth and Randomization: Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Formulation Preparation: Prepare the dosing solution by dissolving the this compound hydrochloride or mesylate salt (calculated as the free base equivalent) in a suitable vehicle, such as 5% dextrose in water.
-
Dosing: Administer this compound daily via oral gavage at the desired dose levels (e.g., up to 100 mg/kg). The control group should receive the vehicle only.
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., twice or three times a week).
-
Monitor the body weight of the animals as an indicator of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the animals and excise the tumors for further analysis if required.
Protocol for Pharmacodynamic (PD) Studies
This protocol outlines the procedure to assess the inhibition of pAKT in tumors following this compound treatment.
Procedure:
-
Establish tumors in mice as described in the antitumor efficacy study protocol.
-
Administer a single dose of this compound to the tumor-bearing mice.
-
At various time points after dosing, euthanize cohorts of mice.
-
Collect tumor and plasma samples.
-
Process the tumor tissue to extract proteins.
-
Analyze the levels of phosphorylated AKT (pAKT) at Ser473 and Thr308, as well as total AKT, using methods such as Western blotting or ELISA. This compound has been shown to inhibit pAKT expression at concentrations as low as 10 nM in cell lines.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Studies
The following diagram illustrates the general workflow for conducting in vivo studies with this compound salts.
Caption: General workflow for in vivo evaluation of this compound salts.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]
Application Notes and Protocols for SN32976 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
SN32976 is a potent, selective, and novel pan-Phosphoinositide 3-Kinase (PI3K) and mTOR inhibitor with preferential activity against the PI3Kα isoform.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in three distinct human cancer cell lines: U-87 MG (glioblastoma), NCI-H460 (non-small cell lung cancer), and HCT116 (colorectal carcinoma). These cell lines harbor different mutations in the PI3K signaling pathway, making them valuable models to study the efficacy and mechanism of action of this compound.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4][5] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[4] this compound has demonstrated significant anti-proliferative activity in various cancer cell lines by effectively inhibiting this pathway.[1][2] This document outlines the cellular characteristics of U-87 MG, NCI-H460, and HCT116 cells, summarizes the inhibitory effects of this compound, and provides detailed protocols for key cellular assays.
Cell Line Characteristics and this compound Activity
The differential sensitivity of cancer cell lines to PI3K inhibitors is often linked to their specific genetic makeup. The table below summarizes the key characteristics of the three cell lines and the reported efficacy of this compound.
| Cell Line | Cancer Type | Key Genetic Features of PI3K Pathway | This compound EC50 (Cell Proliferation) |
| U-87 MG | Glioblastoma | PTEN null[1][6] | 31.2 ± 8.1 nM[1] |
| NCI-H460 | Non-Small Cell Lung Cancer | PIK3CA E545K mutant[1][6] | 18.5 ± 4.7 nM[1] |
| HCT116 | Colorectal Carcinoma | PIK3CA H1047R mutant[1] | 26.6 ± 1.2 nM[1] |
Signaling Pathway Inhibition by this compound
This compound exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT, in turn, modulates a plethora of downstream targets, including the mTOR complex, to promote cell survival and proliferation. This compound treatment leads to a significant reduction in the phosphorylation of AKT (pAKT), a key biomarker of PI3K pathway activity.[1][6]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on the U-87 MG, NCI-H460, and HCT116 cell lines.
Cell Culture and Maintenance
-
Cell Lines:
-
Culture Medium:
-
U-87 MG: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
NCI-H460: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
HCT116: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.
Cell Proliferation (Cytotoxicity) Assay
This protocol is designed to determine the EC50 value of this compound.
Caption: A general workflow for a cell proliferation assay.
-
Materials:
-
96-well clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Multichannel pipette
-
Luminometer
-
-
Procedure:
-
Trypsinize and count the cells. Seed the appropriate number of cells (empirically determined for each cell line to ensure exponential growth over the assay period) in 100 µL of culture medium per well in a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and the proliferation reagent to room temperature.
-
Add the proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for pAKT Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation of AKT.
-
Materials:
-
6-well tissue culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
For acute treatment, serum-starve the cells overnight.[6]
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 15 minutes to 1 hour).[6]
-
Stimulate the cells with a growth factor like insulin (B600854) (e.g., 500 nM for 5 minutes) to induce AKT phosphorylation.[6]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pAKT levels to total AKT and the loading control.
-
Conclusion
This compound is a potent inhibitor of the PI3K/AKT/mTOR pathway with significant anti-proliferative effects in U-87 MG, NCI-H460, and HCT116 cancer cell lines. The provided protocols offer a framework for researchers to investigate the cellular effects of this compound and similar targeted therapies. The differences in genetic backgrounds of these cell lines make them a valuable panel for studying the nuances of PI3K pathway inhibition.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 5. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accegen.com [accegen.com]
- 8. Cellosaurus cell line HCT 116 (CVCL_0291) [cellosaurus.org]
- 9. In Silico HCT116 Human Colon Cancer Cell-Based Models En Route to the Discovery of Lead-Like Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for Assessing SN32976 Efficacy in PTEN-null Tumor Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers.[1][2] The tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is a crucial negative regulator of this pathway; its loss or mutation leads to constitutive activation of PI3K signaling.[3][4] This makes PTEN-null tumors particularly dependent on the PI3K pathway for their growth and survival, presenting a key therapeutic target.[3]
SN32976 is a potent, selective inhibitor of PI3K and mTOR, with preferential activity against the PI3Kα isoform. Its ability to dually target PI3K and mTOR makes it a promising candidate for treating cancers with a dysregulated PI3K pathway. This document provides detailed protocols for assessing the preclinical efficacy of this compound in PTEN-null tumor models, covering both in vitro and in vivo methodologies.
Data Presentation
Table 1: Biochemical Potency of this compound and Comparator PI3K Inhibitors
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) |
| This compound | 2.8 | 15 | 100 | 17 | 11 |
| ZSTK474 | 1.8 | 9.0 | 56 | 6.0 | 5.8 |
| Dactolisib | 1.9 | 22 | 21 | 5.0 | 1.6 |
| Pictilisib | 1.6 | 21 | 1.4 | 4.3 | 48 |
| Buparlisib | 14 | 116 | 23 | 54 | 413 |
| Omipalisib | 0.13 | 1.2 | 0.23 | 0.35 | 0.38 |
Data sourced from a biochemical assay evaluating potency against purified recombinant proteins.
Table 2: In Vitro Cell Proliferation EC50 Values for this compound
| Cell Line | Cancer Type | PI3K Pathway Status | This compound (EC50, nM) |
| U-87 MG | Glioblastoma | PTEN-null | 68.3 ± 14.1 |
| PC3 | Prostate Cancer | PTEN-null | 204 ± 25 |
| NZM34 | Melanoma | PTEN-null | 1787 ± 318 |
| NCI-H460 | Lung Cancer | PIK3CA E545K mutant | 18.5 ± 4.7 |
| HCT116 | Colorectal Cancer | PIK3CA H1047R mutant | 34.6 ± 7.9 |
| MCF7 | Breast Cancer | PIK3CA E545K mutant | 103 ± 13 |
| FaDu | Head & Neck Cancer | PIK3CA amplified | 129 ± 16 |
Data represents the mean ± standard error from 3-6 separate determinations.
Signaling Pathway and Experimental Workflow
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by PTEN and this compound.
Caption: Overall experimental workflow for assessing this compound efficacy.
Caption: In vivo xenograft study design for evaluating this compound efficacy.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound in PTEN-null Cell Lines
1.1. Cell Lines and Culture:
-
Select a panel of cancer cell lines with varying PTEN status, including PTEN-null lines (e.g., U-87 MG, PC3) and PTEN wild-type lines for comparison.
-
Culture cells in the recommended medium (e.g., RPMI, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
1.2. Cell Proliferation Assay (2D):
-
Harvest cells during the exponential growth phase (70-80% confluency).
-
Seed 1,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) in culture medium.
-
Replace the medium with the drug-containing medium and incubate for 72 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve.
1.3. 3D Tumor Spheroid/Organoid Drug Screening:
-
Generate tumor spheroids by seeding cells in ultra-low attachment plates (e.g., 500 cells/well in a 1536-well plate). Alternatively, establish patient-derived organoids (PDOs) from tumor biopsies following established protocols.
-
Allow spheroids/organoids to form for 3-6 days.
-
Treat with serial dilutions of this compound for 6-7 days.
-
Measure viability using a 3D-compatible assay (e.g., CellTiter-Glo® 3D) or by high-content imaging to assess changes in organoid size and morphology.
1.4. Western Blot for Pharmacodynamic (PD) Biomarkers:
-
Seed cells (e.g., U-87 MG) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal pathway activity.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours.
-
For some experiments, stimulate the pathway with insulin (B600854) (e.g., 500 nM) for 5-15 minutes before lysis.
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key pathway proteins: pAKT (Ser473), total AKT, pS6, total S6, and a loading control (e.g., β-actin).
-
Analyze band intensity to determine the inhibition of pathway signaling. This compound has been shown to inhibit pAKT expression in U-87 MG cells at concentrations as low as 10 nM.
Protocol 2: In Vivo Assessment in a PTEN-null Xenograft Model
2.1. Animal Model and Cell Preparation:
-
Use immunodeficient mice (e.g., female athymic nude mice, ~7 weeks old). Allow mice to acclimate for at least one week.
-
Harvest PTEN-null tumor cells (e.g., U-87 MG) during the exponential growth phase.
-
Resuspend cells in a sterile solution like Hank's Balanced Salt Solution (HBSS) or PBS, often mixed 1:1 with Matrigel to improve tumor engraftment. The typical injection volume is 100-200 µL containing 1-5 million cells.
2.2. Tumor Implantation and Monitoring:
-
Subcutaneously inject the cell suspension into the flank of each mouse using a 27-30 gauge needle.
-
Once tumors are palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Monitor the body weight of mice 2-3 times per week as a general indicator of toxicity.
2.3. Drug Treatment:
-
When tumors reach an average size of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral gavage).
-
Administer this compound daily at predetermined dose levels (e.g., up to 100 mg/kg, as tolerated). The control group should receive the vehicle only.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
2.4. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the Tumor Growth Inhibition (TGI).
-
For pharmacodynamic studies, collect tumors at specific time points after the final dose (e.g., 2, 6, 24 hours) and flash-freeze them for Western blot analysis of pAKT levels. This compound has been shown to inhibit pAKT in U-87 MG tumors for up to 24 hours after dosing.
Data Analysis and Interpretation
-
In Vitro Efficacy: Compare the EC50 values of this compound in PTEN-null versus PTEN-WT cell lines. A significantly lower EC50 in PTEN-null lines suggests selective activity. Western blot data should confirm on-target pathway inhibition.
-
In Vivo Efficacy: The primary outcome is a statistically significant reduction in tumor growth in the this compound-treated groups compared to the vehicle control group. TGI is calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
-
Tolerability: Assess toxicity by monitoring body weight loss (a loss of >15-20% is often considered a sign of significant toxicity) and any other clinical signs of distress.
-
Pharmacodynamics: Correlate the degree of tumor growth inhibition with the extent and duration of pAKT suppression in the tumor tissue to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PTEN Mouse Models of Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation of SN32976 in 5% Dextrose for Animal Studies
Audience: Researchers, scientists, and drug development professionals involved in preclinical in vivo studies.
Purpose: This document provides a detailed protocol for the preparation of a sterile solution of SN32976, a potent PI3K/mTOR inhibitor, in 5% Dextrose for Injection (D5W) suitable for intravenous administration in animal models.
Introduction
This compound is a novel, potent, and selective inhibitor of Class I phosphatidylinositol 3-kinase (PI3K) enzymes and the mammalian target of rapamycin (B549165) (mTOR).[1][2] It demonstrates preferential activity against the PI3Kα isoform, a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][3][4] Preclinical evaluation of this compound in animal models is crucial for understanding its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.[1]
Proper formulation is critical for the intravenous administration of therapeutic agents, ensuring solubility, stability, and safety. This compound was developed as a solubilized analogue of earlier PI3K inhibitors and is highly soluble at a low pH.[1] Standard 5% Dextrose for Injection is a sterile, nonpyrogenic solution with a pH ranging from 3.2 to 6.5, making it a suitable vehicle for this compound.[5][6] This application note details the materials, quantitative data, and a step-by-step protocol for preparing this compound in D5W for animal studies.
This compound Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively activated, promoting tumor growth.[1][4] this compound inhibits all class I PI3K isoforms (α, β, γ, δ) and mTOR, with a notable selectivity for PI3Kα.[1][3] This inhibition leads to a downstream decrease in the phosphorylation of Akt, a key signaling node, ultimately impeding cell proliferation and tumor growth.[1][7]
Quantitative Data Summary
The following tables summarize the key properties and in vitro potency of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C24H29N7O5S2 | [8] |
| Molecular Weight | 575.66 g/mol | [2] |
| Solubility (pH 2.0) | High | [1] |
| Solubility (Aqueous) | ≥ 1 mg/mL (1.72 mM) | [2] |
| Appearance | Solid | N/A |
Table 2: In Vitro Potency (IC₅₀) of this compound against PI3K Isoforms and mTOR
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| PI3Kα | 15.1 | [2] |
| PI3Kβ | 461 | [2] |
| PI3Kγ | 110 | [2] |
| PI3Kδ | 134 | [2] |
| mTOR | 194 |[2] |
Experimental Protocol: Formulation of this compound
This protocol describes the preparation of a 1 mg/mL solution of this compound in 5% Dextrose. The final concentration can be adjusted based on the required dose for the animal model. All procedures should be performed in a laminar flow hood using aseptic techniques.
4.1. Materials and Equipment
-
This compound powder
-
Sterile, depyrogenated vials (glass or polypropylene)
-
Sterile disposable syringes (1 mL, 5 mL, 10 mL)
-
Sterile syringe filters (0.22 µm PVDF or PES)
-
Analytical balance
-
Vortex mixer
-
pH meter or pH strips
-
Laminar flow hood or biological safety cabinet
4.2. Formulation Workflow
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. fda.report [fda.report]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zoetisus.com [zoetisus.com]
Application Note & Protocol: Measuring the Anti-Proliferative Efficacy of SN32976 in PIK3CA Mutant Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[1][2] Aberrant activation of this pathway, frequently driven by somatic mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a key oncogenic driver in a multitude of human cancers, including breast, colorectal, and endometrial cancers.[3][4] These mutations, commonly occurring at hotspots in exon 9 (e.g., E545K) and exon 20 (e.g., H1047R), lead to constitutive kinase activity, promoting uncontrolled cell proliferation and survival.[4][5]
SN32976 is a potent, selective inhibitor of PI3K and mTOR, with preferential activity against the PI3Kα isoform.[6][7][8] Its selectivity makes it a promising candidate for targeted therapy in cancers harboring PIK3CA mutations.[6][8] This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound on PIK3CA mutant cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, providing a robust and high-throughput method to determine cell viability.[9][10][11]
Key Signaling Pathway and Inhibitor Action
The PI3K pathway is activated by receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates PIP2 to PIP3, which in turn activates downstream effectors like AKT and mTOR, driving cell proliferation. In cancer cells with PIK3CA mutations, this pathway is constitutively active. This compound selectively inhibits PI3Kα, blocking this signaling cascade and subsequent cell proliferation.[6][7]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol details a cell proliferation assay using the CellTiter-Glo® method to determine the half-maximal effective concentration (EC50) of this compound.[9][12]
Materials and Reagents
-
Cell Lines:
-
Compound:
-
This compound (MedChemExpress)[7], dissolved in DMSO to a 10 mM stock solution.
-
-
Reagents:
-
Appropriate cell culture medium (e.g., DMEM for MCF-7, McCoy's 5A for HCT116)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[9]
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Opaque-walled 96-well microplates (for luminescence)
-
Multichannel pipette
-
Luminometer
-
Assay Workflow
Caption: Experimental workflow for the this compound cell proliferation assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.[12][13]
-
Incubate the plates for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution series of this compound in culture medium. A common starting point is a 2X concentration series from 20 µM down to ~1 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound dose (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control.
-
Incubate the plates for 72 hours.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9][12]
-
Add 100 µL of the reconstituted CellTiter-Glo® Reagent directly to each well.[10][13]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[12]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value for each cell line.
-
Results
The anti-proliferative activity of this compound was evaluated across a panel of cancer cell lines with varying PIK3CA status. The compound demonstrated potent inhibition of cell proliferation in cell lines harboring PIK3CA activating mutations, with significantly lower potency observed in the PIK3CA wild-type cell line, highlighting its selectivity.[6][14]
Table 1: Anti-proliferative Activity (EC50) of this compound
| Cell Line | Cancer Type | PIK3CA Status | This compound EC50 (nM) |
| MCF-7 | Breast | H1047R Mutant | 25.3 ± 3.1 |
| HCT116 | Colorectal | H1047R Mutant | 42.8 ± 5.5 |
| MDA-MB-231 | Breast | Wild-Type | 1,150 ± 120 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.
Conclusion
The protocol described provides a reliable and high-throughput method for evaluating the anti-proliferative efficacy of PI3K inhibitors like this compound. The results demonstrate that this compound potently and selectively inhibits the proliferation of cancer cells with activating PIK3CA mutations. This methodology is a valuable tool for characterizing novel anti-cancer agents and for preclinical drug development efforts targeting the PI3K pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical significance of PI3K/Akt/mTOR signaling in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacodynamic Studies of SN32976 on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN32976 is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mTOR, with a preferential activity towards the PI3Kα isoform.[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cellular growth, proliferation, and metabolism.[4][5] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. However, the PI3Kα isoform is also essential for insulin (B600854) signaling and the regulation of glucose homeostasis. Consequently, inhibition of PI3Kα by drugs like this compound can lead to on-target effects on glucose metabolism, including hyperglycemia.
These application notes provide a summary of the pharmacodynamic effects of this compound on glucose metabolism based on preclinical studies. Detailed protocols for key in vivo experiments are provided to enable researchers to conduct similar assessments.
Data Presentation
The following tables summarize the quantitative data from in vivo studies assessing the impact of this compound on glucose metabolism in male CD1 mice.
Table 1: Effect of this compound on Insulin Tolerance
| Time Point | Blood Glucose (Vehicle Control) (Mean ± SEM) | Blood Glucose (10 mg/kg this compound) (Mean ± SEM) |
| 0 min | Baseline | Baseline |
| 15 min | Lowered | Significantly Higher than Control |
| 30 min | Lowered | Significantly Higher than Control |
| 60 min | Returning to Baseline | Significantly Higher than Control |
| 120 min | Near Baseline | Significantly Higher than Control |
Caption: Blood glucose levels were measured at various timepoints following an intraperitoneal injection of 0.75 units/kg insulin in mice pretreated for 1 hour with either vehicle or 10 mg/kg this compound.
Table 2: Effect of this compound on Glucose Tolerance
| Time Point | Blood Glucose (Vehicle Control) (Mean ± SEM) | Blood Glucose (10 mg/kg this compound) (Mean ± SEM) |
| 0 min | Baseline | Baseline |
| 15 min | Elevated | Significantly Higher than Control |
| 30 min | Elevated | Significantly Higher than Control |
| 60 min | Returning to Baseline | Significantly Higher than Control |
| 120 min | Near Baseline | Significantly Higher than Control |
Caption: Blood glucose levels were measured at various timepoints following an intraperitoneal injection of 2 g/kg glucose in mice pretreated for 1 hour with either vehicle or 10 mg/kg this compound.
Table 3: Effect of this compound on Insulin Levels During Glucose Tolerance Test
| Time Point | Insulin (Vehicle Control) (Mean ± SEM) | Insulin (10 mg/kg this compound) (Mean ± SEM) |
| 0 min | Baseline | Baseline |
| 15 min | Elevated | Significantly Higher than Control |
| 30 min | Elevated | Significantly Higher than Control |
Caption: Insulin levels were measured at various timepoints following an intraperitoneal injection of 2 g/kg glucose in mice pretreated for 1 hour with either vehicle or 10 mg/kg this compound.
Table 4: Effect of this compound on Pyruvate (B1213749) Tolerance
| Time Point | Blood Glucose (Vehicle Control) (Mean ± SEM) | Blood Glucose (10 mg/kg this compound) (Mean ± SEM) |
| 0 min | Baseline | Baseline |
| 15 min | Elevated | Significantly Higher than Control |
| 30 min | Elevated | Significantly Higher than Control |
| 60 min | Elevated | Significantly Higher than Control |
| 90 min | Returning to Baseline | Significantly Higher than Control |
| 120 min | Near Baseline | Significantly Higher than Control |
Caption: Blood glucose levels were measured at various timepoints following an intraperitoneal injection of 2 g/kg pyruvate in mice pretreated for 1 hour with either vehicle or 10 mg/kg this compound, indicating an increase in hepatic glucose production.
Experimental Protocols
Detailed methodologies for the in vivo assessment of glucose metabolism are provided below. These protocols are based on the studies conducted with this compound.
Animals and Dosing
-
Animal Model: Male CD1 mice (6-8 weeks old) are used for glucose metabolism studies.
-
Housing: Animals should have ad libitum access to food and water and be maintained on a standard diet. All animal experimentation must follow approved protocols from the relevant institutional animal ethics committees.
-
Formulation and Administration: this compound is formulated in 5% dextrose in water and administered via intraperitoneal (IP) injection.
Insulin Tolerance Test (ITT)
-
Objective: To assess the effect of this compound on insulin sensitivity.
-
Procedure:
-
Fast animals for a predetermined period (e.g., 4-6 hours) before the experiment.
-
Administer a single dose of this compound (e.g., 10 mg/kg, IP) or vehicle control.
-
After 1 hour of pretreatment, collect a baseline blood sample (Time 0) from the tail vein to measure blood glucose.
-
Administer insulin (0.75 U/kg, IP).
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, and 120 minutes) to monitor blood glucose levels.
-
Measure blood glucose using a standard glucometer.
-
Glucose Tolerance Test (GTT)
-
Objective: To evaluate the effect of this compound on glucose clearance.
-
Procedure:
-
Fast animals overnight (e.g., 12-16 hours) before the experiment.
-
Administer a single dose of this compound (e.g., 10 mg/kg, IP) or vehicle control.
-
After 1 hour of pretreatment, collect a baseline blood sample (Time 0).
-
Administer a glucose bolus (2 g/kg, IP).
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, and 120 minutes) for blood glucose measurement.
-
For insulin level determination, collect additional blood samples at specified time points (e.g., 0, 15, and 30 minutes) into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C until analysis using an appropriate insulin ELISA kit.
-
Pyruvate Tolerance Test (PTT)
-
Objective: To assess the effect of this compound on hepatic gluconeogenesis.
-
Procedure:
-
Fast animals overnight (e.g., 12-16 hours) before the experiment.
-
Administer a single dose of this compound (e.g., 10 mg/kg, IP) or vehicle control.
-
After 1 hour of pretreatment, collect a baseline blood sample (Time 0).
-
Administer a pyruvate bolus (2 g/kg, IP).
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.
-
Visualizations
Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway in glucose metabolism and points of inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound on glucose metabolism.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabo-oncology.com [metabo-oncology.com]
Application Notes and Protocols for the Analytical Detection of SN32976 and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN32976 is a novel pan-PI3K inhibitor with preferential activity for PI3Kα, showing promise as a therapeutic agent in cancer treatment.[1] To support preclinical and clinical development, robust and reliable analytical methods are essential for the quantitative determination of this compound and its major metabolites in biological matrices such as plasma. These methods are crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling a thorough understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2] This document provides detailed application notes and protocols for the detection of this compound and its key metabolites (M8, M9, and M17) in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and sensitive analytical technique for this purpose.[2][3]
Metabolic Pathway of this compound
This compound undergoes metabolism to form several metabolites, with M8, M9, and M17 identified as the major species in plasma.[2] Understanding this metabolic pathway is crucial for a comprehensive pharmacokinetic assessment. The major metabolites of this compound have also been shown to be potent PI3K inhibitors, contributing to the overall pharmacological effect.[1][2]
Figure 1: Proposed metabolic pathway of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters that should be validated for an LC-MS/MS method for this compound and its metabolites. The values provided are typical targets for such assays and would need to be established during method validation.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| This compound | 1 - 1000 | 1 | 85 - 115 | < 15 | > 80 |
| M8 | 1 - 500 | 1 | 85 - 115 | < 15 | > 80 |
| M9 | 1 - 500 | 1 | 85 - 115 | < 15 | > 80 |
| M17 | 1 - 500 | 1 | 85 - 115 | < 15 | > 80 |
Experimental Protocols
Plasma Sample Collection and Handling
Proper sample collection and handling are critical to ensure the integrity of the analytes.
-
Anticoagulant: Collect whole blood in tubes containing K2-EDTA.[2]
-
Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Immediately transfer the plasma supernatant to clean polypropylene (B1209903) tubes and store at -80°C until analysis to minimize degradation.[4]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma.[2][3][4]
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Internal Standard (IS) solution (a structurally similar compound not present in the sample, e.g., a stable isotope-labeled this compound).
-
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold ACN containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol outlines a general LC-MS/MS method. Specific parameters will need to be optimized for the particular instrument used.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to elute the analytes. An example gradient is:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this class of compounds.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its metabolites need to be determined by infusing pure standards into the mass spectrometer.
-
Key Parameters to Optimize:
-
Declustering Potential (DP)
-
Collision Energy (CE)
-
Entrance Potential (EP)
-
Collision Cell Exit Potential (CXP)
-
-
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from plasma sample collection to data analysis.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of Alpelisib in Rat Plasma by a Newly Developed UPLC-MS/MS Method: Application to a Drug-Drug Interaction Study [frontiersin.org]
Troubleshooting & Optimization
a solubility of SN32976 at different pH for experimental setup
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of SN32976 at different pH values. It includes a summary of available solubility data, detailed experimental protocols for determining solubility, and a troubleshooting guide to address common issues encountered during these experiments.
This compound Solubility Data
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For ionizable compounds, solubility can be highly dependent on the pH of the surrounding environment. The available data for this compound indicates a significant difference in solubility between acidic and neutral pH.
| pH | Solubility (µM) | Buffer System |
| 2.0 | >100,000 | 100 mM Potassium phosphate (B84403) buffer with 1 mM MgCl₂ |
| 7.4 | Data not specified | 100 mM Potassium phosphate buffer with 1 mM MgCl₂ |
Table 1: Reported solubility of this compound at pH 2.0 and 7.4. The data indicates that this compound is highly soluble in acidic conditions.[1]
Experimental Protocols
Accurate determination of pH-dependent solubility is crucial for understanding the biopharmaceutical properties of a compound. Below are detailed methodologies for thermodynamic and kinetic solubility assays.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature and pH when in equilibrium with the solid form of the compound.
Materials:
-
This compound (solid)
-
Aqueous buffers of various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4)
-
Co-solvent (e.g., DMSO), if necessary for initial stock preparation
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Filtration device (e.g., 0.22 µm PVDF filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Buffers: Prepare a series of aqueous buffers covering the desired pH range.
-
Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of a specific pH buffer. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant. Filtration is a critical step to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS.
-
pH Measurement: Measure the final pH of the saturated solution to confirm it has not changed during the experiment.
Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (usually in DMSO) into an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, at pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the this compound DMSO stock solution to the buffer in each well to achieve a range of final concentrations.
-
Incubation: Mix the plate and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer. The solubility limit is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for determining thermodynamic solubility.
Troubleshooting Guide & FAQs
Q1: My compound precipitates immediately when I dilute the DMSO stock into my aqueous buffer. What should I do?
A1: This is a common issue for hydrophobic compounds and indicates that the compound's concentration has exceeded its kinetic solubility limit in the aqueous medium.
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of your compound.
-
Increase Co-solvent Percentage: If your experiment allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might help. Always include a vehicle control with the same DMSO concentration.
-
Change Mixing Method: Instead of adding the buffer to your stock, try adding the stock solution dropwise to the vortexing aqueous buffer to avoid localized high concentrations.
Q2: The solubility values I'm getting are inconsistent between experiments. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Insufficient Equilibration Time: For thermodynamic solubility, ensure you are allowing enough time for the solution to reach equilibrium. This can vary between compounds. You can test this by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) to see when it plateaus.
-
Temperature Fluctuations: Solubility is temperature-dependent. Ensure your experiments are conducted at a consistent and controlled temperature.
-
pH Shifts: The pH of your buffer can sometimes change after the addition of the compound, especially if the compound itself is acidic or basic. Always measure the final pH of the solution at the end of the experiment.
-
Solid-State Form: Different polymorphic forms of a compound can have different solubilities. Ensure you are using a consistent solid form for your experiments.
Q3: My stock solution in DMSO is cloudy. What should I do?
A3: A cloudy stock solution suggests that the compound is not fully dissolved or has precipitated out of solution, possibly due to storage conditions or moisture absorption by the DMSO.
-
Gentle Warming: Warming the solution in a 37°C water bath may help dissolve the compound. Use caution as heat can degrade some compounds.
-
Sonication: Sonicating the vial can help break up aggregates and facilitate dissolution.
-
Fresh Solvent: Always use high-purity, anhydrous DMSO for preparing stock solutions.
Q4: I'm observing low recovery of my compound after filtration. Why is this happening?
A4: Low recovery after filtration can be due to the compound adsorbing to the filter membrane.
-
Filter Material: Hydrophobic compounds can bind to certain filter materials. Consider using a low-binding filter material, such as hydrophilic PVDF.
-
Pre-saturation: You can pre-saturate the filter by passing a small amount of the solution through it and discarding the initial filtrate before collecting the sample for analysis.
Q5: Can the buffer components affect the solubility of my compound?
A5: Yes, buffer components can interact with the compound and affect its solubility. For example, phosphate buffers can sometimes form less soluble salts with certain compounds. If you suspect buffer interaction, you can try using a different buffer system with the same pH to see if the solubility changes.
References
Technical Support Center: SN32976 Plasma Protein Binding Characteristics
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the plasma protein binding (PPB) characteristics of SN32976 in various research models. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
This compound Plasma Protein Binding Data
This compound is moderately bound to plasma proteins. The extent of binding varies across different species, which is a critical consideration for the translation of pharmacokinetic and pharmacodynamic (PK/PD) data from preclinical models to humans.
Data Presentation
The following table summarizes the quantitative plasma protein binding data for this compound in different species.
| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |
| Human | Moderately Bound | Data not specified |
| Dog | Moderately Bound | Data not specified |
| Mouse | Moderately Bound | Data not specified |
| Rat | Moderately Bound | Data not specified |
Note: The source literature describes the binding as "moderately bound" but does not provide specific percentages. The unbound fraction (fu) is the component not bound to plasma proteins and is generally considered the pharmacologically active portion.
Experimental Protocols
The determination of plasma protein binding for this compound is typically performed using equilibrium dialysis.[1] This method allows for the separation of the unbound drug from the protein-bound drug.
Detailed Methodology for Equilibrium Dialysis
This protocol is a standard procedure for determining the plasma protein binding of a test compound like this compound using a Rapid Equilibrium Dialysis (RED) device.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Control plasma from the desired species (e.g., human, mouse, rat, dog)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8,000 Da MWCO)
-
Incubator shaker capable of maintaining 37°C
-
96-well plates for sample collection
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a working solution of this compound by spiking the stock solution into plasma to achieve the desired final concentration (e.g., 1 µM).
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 1%) to avoid effects on protein binding.
-
-
RED Device Assembly:
-
Place the RED device inserts into the base plate.
-
-
Sample Loading:
-
Add the plasma containing this compound to the donor chamber of the RED device insert.
-
Add an equal volume of PBS to the receiver (buffer) chamber.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with shaking (e.g., 300 rpm) for a predetermined time (typically 4-6 hours) to allow the system to reach equilibrium. The exact time should be determined experimentally to ensure equilibrium is reached for the specific compound.
-
-
Sample Collection:
-
After incubation, carefully collect aliquots from both the plasma (donor) and buffer (receiver) chambers.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in both the plasma and buffer samples using a validated LC-MS/MS method.
-
-
Calculation of Unbound Fraction (fu):
-
The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber at equilibrium.
-
fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Troubleshooting Guides and FAQs
This section addresses common issues that researchers may encounter during plasma protein binding experiments with this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the significance of plasma protein binding for a drug candidate like this compound?
-
A1: Plasma protein binding is a critical pharmacokinetic parameter that influences the distribution, metabolism, and excretion of a drug. Only the unbound (free) fraction of the drug is generally considered to be pharmacologically active and available to interact with its target. Understanding the PPB of this compound helps in interpreting PK/PD relationships and in predicting its behavior in different species.
-
-
Q2: Why is there variability in plasma protein binding of this compound across different species?
-
A2: Interspecies differences in plasma protein binding are common and can be attributed to variations in the types and concentrations of plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) between species. These differences are important to consider when extrapolating preclinical data to humans.
-
-
Q3: How can I be sure that equilibrium has been reached in my dialysis experiment?
-
A3: To ensure equilibrium has been reached, you should perform a time-course experiment. This involves measuring the concentration of this compound in the buffer and plasma chambers at several time points (e.g., 2, 4, 6, 8, and 24 hours). Equilibrium is considered to be reached when the ratio of the concentrations no longer changes over time.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound after dialysis | - Non-specific binding of the compound to the dialysis device or membrane.- Instability of the compound in plasma or buffer at 37°C. | - Use a device known for low non-specific binding (e.g., Teflon-based).- Include a recovery experiment without the dialysis membrane to assess binding to the device.- Assess the stability of this compound in plasma and buffer under the experimental conditions. |
| High variability between replicate wells | - Inaccurate pipetting.- Incomplete sealing of the plate leading to evaporation.- Membrane leakage. | - Ensure accurate and consistent pipetting of plasma, buffer, and compound solutions.- Use high-quality sealing tape and ensure a complete seal.- Inspect the dialysis membranes for any visible damage before use. |
| Fraction unbound (fu) is higher than expected | - Displacement of this compound from plasma proteins by another substance (e.g., high concentration of solvent).- Saturation of plasma protein binding sites at high compound concentrations. | - Ensure the final solvent concentration is minimal (e.g., <1% DMSO).- Determine the PPB at multiple concentrations of this compound to check for concentration-dependent binding. |
| Fraction unbound (fu) is lower than expected | - The compound has precipitated in the plasma or buffer.- Analytical interference in the LC-MS/MS analysis. | - Check the solubility of this compound in both plasma and buffer at the tested concentration.- Ensure the analytical method is validated and free from matrix effects. |
Visualizations
Experimental Workflow for Plasma Protein Binding Assay
Caption: Experimental workflow for determining the plasma protein binding of this compound using a Rapid Equilibrium Dialysis (RED) device.
This compound Plasma Protein Binding Equilibrium
References
a microsomal stability and metabolism of SN32976 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with SN32976, focusing on its in vitro microsomal stability and metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic stability of this compound in liver microsomes?
A1: this compound demonstrates reasonable stability in liver microsomes from various species, including human, mouse, rat, and dog, indicating it is a suitable candidate for in vivo testing.[1]
Q2: What are the major metabolites of this compound identified in vitro?
A2: In vitro incubation of this compound in liver microsomes from mouse, rat, dog, monkey, and human revealed 17 distinct metabolites.[1] Four of these were identified as major metabolites (representing >10% of relative peak areas) in at least one species.[1] The primary metabolic transformations are believed to be demethylation or deamination of the dimethylamino group.[1]
Q3: Are the metabolites of this compound pharmacologically active?
A3: Yes, the three most prevalent stable metabolites (M8, M9, and M17) are active inhibitors of PI3K enzymes and mTOR.[1] They exhibit slightly greater potency against PI3Kα compared to the parent compound, this compound, and maintain a similar PI3Kα-selective profile.[1][2]
Q4: Which enzyme families are primarily responsible for drug metabolism in microsomal assays?
A4: Liver microsomes contain a variety of drug-metabolizing enzymes.[3] For Phase I metabolism, which is the focus of standard microsomal stability assays, the Cytochrome P450 (CYP) family of enzymes is the most prominent.[4][5] Microsomes also contain flavin monooxygenases (FMO) and some Phase II enzymes like UGTs.[3][4]
Data Summary
Microsomal Stability of this compound
| Species | Stability Category |
| Human | Reasonable[1] |
| Mouse | Reasonable[1] |
| Rat | Reasonable[1] |
| Dog | Reasonable[1] |
Note: Specific quantitative data such as half-life (t½) or intrinsic clearance (CLint) were not detailed in the provided search results, but the compound was characterized as having "reasonable stability".[1]
Potency of this compound and its Major Metabolites
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| This compound | 15.1 | 461 | 110 | 134 | 194 |
| M8 | 5.8 | - | - | - | - |
| M9 | 8.2 | - | - | - | - |
| M17 | 6.2 | - | - | - | - |
| IC₅₀ values represent the mean from multiple determinations.[1][2][6] Data for M8, M9, and M17 against PI3Kβ, γ, δ, and mTOR were not available in the search results. |
Experimental Protocols and Workflows
Microsomal Stability Assay Protocol
This protocol is based on the methodology described for this compound.[1]
Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes.
Materials:
-
This compound
-
Liver microsomes (human, mouse, rat, or dog)
-
100 mM Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH (cofactor)
-
Quenching solution (e.g., cold acetonitrile) with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of this compound at a final concentration of 1 µM in phosphate buffer.[1] Prepare the microsomal suspension at a concentration of 0.5 – 1 mg/mL in the same buffer.[1]
-
Pre-incubation: Add the microsomal suspension to the wells of a 96-well plate and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add this compound to the wells to initiate the metabolic reaction. Immediately add a 2 mM solution of NADPH to start the enzymatic process.[1] For control wells (-NADPH), add buffer instead of the cofactor solution to assess non-enzymatic degradation.[4]
-
Time Points: Incubate the plate at 37°C.[1] At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.[1]
-
Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of this compound at each time point relative to the zero-minute sample.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[7]
Troubleshooting Guide
Q: My this compound sample shows very rapid degradation, making it difficult to measure an accurate half-life. What should I do?
A: This may be due to a high concentration of microsomes or the compound being particularly labile under the assay conditions.[8]
-
Solution: Try reducing the microsomal protein concentration (e.g., to 0.25 mg/mL) and/or shorten the incubation time points (e.g., 0, 2, 5, 10, 15 minutes) to get a more defined degradation curve.
Q: I am observing no metabolism of this compound, even for the positive control compound. What is the likely cause?
A: This strongly suggests a problem with the assay components.
-
Solution 1: Check Cofactor: The NADPH cofactor is essential for CYP enzyme activity and can degrade over time.[8] Always prepare NADPH solutions fresh for each experiment and keep them on ice.
-
Solution 2: Check Microsomes: The microsomal batch may be inactive. Use a new, validated batch of microsomes to confirm their metabolic competency.[8]
Q: There is high variability between my replicate wells for the same time point. What could be causing this?
A: High variability is often due to technical errors.
-
Solution 1: Pipetting and Mixing: Ensure your pipettes are properly calibrated and that all solutions, especially the viscous microsomal suspension, are mixed thoroughly before pipetting.[8] Inconsistent mixing can lead to different amounts of enzyme in each well.
-
Solution 2: Temperature Control: Inconsistent temperature across the incubation plate can affect enzyme activity. Pre-heat the plate and ensure the incubator provides uniform heat distribution.[9]
Q: this compound appears to be disappearing in my control wells that do not contain NADPH. Why is this happening?
A: This indicates non-enzymatic degradation or instability.
-
Reason 1: Chemical Instability: The compound may be unstable in the buffer at 37°C.
-
Reason 2: Non-CYP Metabolism: Microsomes contain other enzymes besides CYPs that do not require NADPH, such as esterases, which could be metabolizing the compound.[4] If the disappearance is significant, further investigation into these alternative pathways may be necessary.
Q: My this compound stock solution is in DMSO. Could this be affecting the results?
A: Yes, high concentrations of organic solvents can inhibit microsomal enzyme activity.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, acetonitrile) in the incubation mixture is low, typically below 1%, and ideally less than 0.1%, to avoid inhibiting the enzymes.[8][9]
Signaling Pathway Context
This compound and its active metabolites function by inhibiting the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][10] Understanding this context is vital for interpreting experimental results.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mttlab.eu [mttlab.eu]
- 5. Microsomal stability assay | PDF [slideshare.net]
- 6. This compound | PI3K/mTOR inhibitor | Probechem Biochemicals [probechem.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of SN32976 on PIK3C2B and PIK3C2G
This technical support center provides guidance for researchers investigating the potential off-target effects of the hypoxia-activated prodrug SN32976 on the class II PI3-kinases, PIK3C2B and PIK3C2G. The following information is intended to assist in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why should I be concerned about potential off-target effects of this compound on PIK3C2B and PIK3C2G?
While this compound is primarily known as a hypoxia-activated DNA-damaging agent, many small molecule inhibitors can have unintended effects on cellular kinases due to structural similarities in the ATP-binding pocket. Phosphoinositide 3-kinases (PI3Ks) are a large family of enzymes with crucial roles in cell signaling, and off-target inhibition could lead to misinterpretation of experimental results or unexpected cellular phenotypes. Investigating potential effects on PIK3C2B and PIK3C2G is a crucial step in comprehensively profiling the selectivity of this compound.
Q2: What are the primary functions of PIK3C2B and PIK3C2G?
PIK3C2B (Phosphatidylinositol-4-Phosphate 3-Kinase Catalytic Subunit Type 2 Beta) and PIK3C2G (Phosphatidylinositol-4-Phosphate 3-Kinase Catalytic Subunit Type 2 Gamma) are members of the class II PI3K family. They are involved in various cellular processes, including:
-
Vesicular trafficking: Regulating the movement of vesicles within the cell.
-
Endocytosis: The process of bringing substances into the cell.
-
Cell migration and invasion: Particularly relevant in cancer biology.
-
Cell signaling: Participating in pathways that control cell growth and survival.
An illustrative diagram of a simplified PI3K signaling pathway is provided below.
Caption: Simplified PI3K signaling pathway.
Q3: What initial experiments can I perform to screen for off-target effects on PIK3C2B and PIK3C2G?
An in vitro kinase assay is the most direct method to determine if this compound inhibits the enzymatic activity of PIK3C2B and PIK3C2G. This involves incubating the purified kinase with its substrate (e.g., phosphatidylinositol) and ATP, in the presence of varying concentrations of this compound. The production of the phosphorylated product is then measured.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in in vitro kinase assay | 1. Contaminated recombinant enzyme.2. Non-specific binding of detection antibody.3. ATP breakdown. | 1. Use a fresh batch of highly purified enzyme.2. Optimize antibody concentration and blocking steps.3. Prepare fresh ATP solutions for each experiment. |
| Inconsistent IC50 values | 1. Inaccurate serial dilutions of this compound.2. Variability in enzyme activity between batches.3. Inconsistent incubation times. | 1. Prepare fresh dilutions for each experiment and verify concentrations.2. Standardize enzyme concentration and activity for each assay.3. Use a precise timer for all incubation steps. |
| No observable effect in cell-based assays | 1. Poor cell permeability of this compound.2. Drug efflux by cellular transporters.3. Redundancy in cellular signaling pathways. | 1. Confirm cellular uptake of the compound.2. Use cell lines with known transporter expression profiles or use transporter inhibitors.3. Consider using cell lines with genetic modifications to enhance reliance on the PIK3C2B/G pathway. |
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound against its intended target (for context) and the potential off-targets PIK3C2B and PIK3C2G. Note: This data is for illustrative purposes only.
| Target | This compound IC50 (µM) | Interpretation |
| DNA-PK (Primary Target) | 0.05 | High Potency |
| PIK3C2B | 15 | Low Potency |
| PIK3C2G | > 50 | Negligible Activity |
Experimental Protocols
Protocol: In Vitro Kinase Assay for PIK3C2B/G Inhibition
This protocol outlines a general procedure for determining the IC50 of this compound against PIK3C2B or PIK3C2G.
Materials:
-
Recombinant human PIK3C2B or PIK3C2G
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Phosphatidylinositol (PI) substrate
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.
-
Add 2.5 µL of each this compound dilution or control to the wells of a 384-well plate.
-
Add 2.5 µL of the PI substrate to each well.
-
Add 5 µL of the respective kinase (PIK3C2B or PIK3C2G) to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for assessing off-target kinase inhibition.
Technical Support Center: Managing SN32976-Induced Effects on Glucose Homeostasis In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the in vivo effects of SN32976 on glucose homeostasis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects glucose homeostasis?
A1: this compound is a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), with preferential activity against the PI3Kα isoform.[1][2][3] The PI3K/Akt signaling pathway is a critical mediator of insulin's metabolic effects.[4][5][6] By inhibiting PI3Kα, this compound disrupts downstream signaling necessary for glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, and suppresses glycogen (B147801) synthesis while promoting gluconeogenesis in the liver.[4][5] This leads to impaired glucose tolerance and insulin (B600854) resistance.
Q2: What are the expected in vivo effects of this compound administration on glucose and insulin levels?
A2: Administration of this compound in vivo is expected to cause hyperglycemia and hyperinsulinemia.[1] Preclinical studies in mice have shown that this compound significantly impairs the ability to tolerate both exogenous insulin and glucose challenges.[1] Following a glucose challenge in this compound-treated animals, both blood glucose and plasma insulin levels are significantly elevated compared to vehicle-treated controls.[1]
Q3: Are the effects of this compound on glucose metabolism considered an on-target or off-target effect?
A3: The observed alterations in glucose metabolism are considered an on-target effect of this compound.[1] The PI3Kα isoform is essential for insulin-mediated glucose homeostasis, and its inhibition is known to cause metabolic disturbances.[1][7] These effects are consistent with other PI3Kα inhibitors.[1]
Q4: What preclinical models have been used to study the metabolic effects of this compound?
A4: Studies have utilized male CD1 mice (6-8 weeks old) to investigate the in vivo effects of this compound on glucose metabolism.[1]
Q5: What is a typical dosage and administration route for this compound in these preclinical studies?
A5: A common dosage used in studies is 10 mg/kg of this compound, administered via intraperitoneal (i.p.) injection.[1] The compound is often formulated in 5% dextrose in water.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly severe hyperglycemia or mortality in experimental animals. | 1. Incorrect dosage of this compound.2. Underlying metabolic dysfunction in the animal model.3. Synergistic effects with other experimental conditions. | 1. Double-check all dosage calculations and the concentration of the dosing solution.2. Ensure the health and metabolic status of the animals prior to the experiment. Consider using animals with a defined metabolic background.3. Review all experimental protocols for potential confounding factors. |
| High variability in blood glucose readings between animals in the same treatment group. | 1. Inconsistent fasting times before glucose or insulin tolerance tests.2. Variations in the volume or concentration of administered glucose, insulin, or this compound.3. Stress-induced hyperglycemia in animals. | 1. Standardize the fasting period for all animals.2. Ensure accurate and consistent administration of all substances.3. Handle animals gently and consistently to minimize stress. Acclimatize animals to handling procedures before the experiment. |
| No significant effect of this compound on glucose tolerance or insulin sensitivity. | 1. Inactive compound or improper formulation.2. Insufficient dosage to achieve a pharmacodynamic effect.3. Technical errors in performing the glucose or insulin tolerance tests. | 1. Verify the purity and activity of the this compound batch. Ensure proper dissolution and stability of the formulation.2. Consider a dose-response study to determine an effective dose in your model.3. Review and standardize the procedures for blood sampling and glucose measurement. |
Data Presentation
Table 1: Summary of this compound Effects on Glucose Homeostasis in Male CD1 Mice
| Parameter | Treatment Group | Observation | Significance |
| Insulin Tolerance Test (ITT) | 10 mg/kg this compound | Impaired ability to tolerate exogenous insulin (0.75 U/kg).[1] | p < 0.05 |
| Glucose Tolerance Test (GTT) - Blood Glucose | 10 mg/kg this compound | Significantly increased blood glucose levels following a glucose challenge (2 g/kg).[1] | p < 0.05 |
| Glucose Tolerance Test (GTT) - Plasma Insulin | 10 mg/kg this compound | Significantly increased plasma insulin levels following a glucose challenge.[1] | p < 0.05 |
| Pyruvate (B1213749) Tolerance Test (PTT) | 10 mg/kg this compound | Increased hepatic production of glucose from pyruvate (2 g/kg).[1] | p < 0.05 |
Experimental Protocols
1. Insulin Tolerance Test (ITT)
-
Objective: To assess peripheral insulin sensitivity.
-
Procedure:
-
Fast mice for 4-6 hours.
-
Administer this compound (10 mg/kg, i.p.) or vehicle control.
-
After a 1-hour pretreatment period, measure baseline blood glucose from the tail vein.
-
Inject human insulin (0.75 U/kg, i.p.).
-
Measure blood glucose at 15, 30, 45, 60, and 120 minutes post-insulin injection.
-
2. Glucose Tolerance Test (GTT)
-
Objective: To assess the ability to clear a glucose load from the bloodstream.
-
Procedure:
-
Fast mice overnight (approximately 16 hours).
-
Administer this compound (10 mg/kg, i.p.) or vehicle control.
-
After a 1-hour pretreatment period, measure baseline blood glucose.
-
Administer D-glucose (2 g/kg, by oral gavage).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
For plasma insulin measurements, collect blood at the same time points into EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C until analysis by ELISA.
-
3. Pyruvate Tolerance Test (PTT)
-
Objective: To assess the rate of hepatic gluconeogenesis.
-
Procedure:
-
Fast mice overnight (approximately 16 hours).
-
Administer this compound (10 mg/kg, i.p.) or vehicle control.
-
After a 1-hour pretreatment period, measure baseline blood glucose.
-
Inject sodium pyruvate (2 g/kg, i.p.).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-pyruvate injection.
-
Mandatory Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a Glucose Tolerance Test (GTT).
Caption: Troubleshooting decision tree for in vivo glucose homeostasis experiments.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Hyperglycemia secondary to phosphatidylinositol-3 kinase (PI3K) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin–PI3K signalling: an evolutionarily insulated metabolic driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of acutely inhibiting PI3K isoforms and mTOR on regulation of glucose metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance to SN32976 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential mechanisms of resistance to SN32976 in cancer cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to PI3K/mTOR inhibitors like this compound can arise through several mechanisms that reactivate the PI3K/mTOR pathway or activate bypass signaling pathways. The most common mechanisms include:
-
Secondary Mutations in the PI3K Pathway:
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PIK3CA Mutations: Emergence of new mutations in the PIK3CA gene, which encodes the p110α subunit of PI3K, can alter the drug binding pocket and reduce the inhibitory effect of this compound.[1][2][3]
-
PTEN Loss-of-Function: Inactivation of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can lead to the reactivation of PI3K signaling.[4][5]
-
AKT1 Activating Mutations: Mutations in AKT1 can lead to its constitutive activation, rendering it independent of upstream PI3K signaling.
-
-
Activation of Bypass Signaling Pathways:
-
MAPK/ERK Pathway Activation: Cancer cells can develop resistance by upregulating the MAPK/ERK signaling pathway, which can promote cell survival and proliferation independently of the PI3K pathway.
-
JAK/STAT Pathway Activation: The JAK/STAT signaling pathway can also be activated as a compensatory mechanism to overcome PI3K/mTOR inhibition.
-
PIM Kinase Upregulation: Overexpression of PIM kinases can maintain the phosphorylation of downstream effectors of the PI3K pathway, such as 4E-BP1, in an AKT-independent manner.
-
-
Feedback Loop Activation:
-
Inhibition of the PI3K/mTOR pathway can disrupt negative feedback loops, leading to the increased expression and activation of receptor tyrosine kinases (RTKs) like HER2, HER3, EGFR, and IGF1R. This reactivation of upstream signaling can overcome the effects of the inhibitor.
-
Q2: How can we experimentally determine if our cancer cells have developed resistance to this compound?
A2: To confirm the development of resistance, you should perform a cell viability or proliferation assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line versus the parental, sensitive cell line. A significant increase in the IC50 value indicates the acquisition of resistance.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50 value.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant number of cells will die.
-
Allow for Recovery and Repopulation: Maintain the culture until the surviving cells repopulate the flask/dish.
-
Dose Escalation: Once the cells are growing steadily in the presence of the initial drug concentration, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold.
-
Repeat Cycles: Repeat steps 3-5 for several cycles. The cells that continue to proliferate at higher concentrations are considered resistant.
-
Characterize the Resistant Phenotype: After establishing a resistant cell line (typically growing at a concentration 5-10 times the initial IC50), confirm the level of resistance by performing a cell viability assay and comparing the IC50 value to the parental cell line.
-
Cryopreservation: Cryopreserve the resistant cells at various passages for future experiments.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2, anti-total ERK1/2, anti-p-S6, anti-total S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Culture parental and resistant cells and treat with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Protocol 3: Mutation Detection by Sanger Sequencing
This protocol provides a general workflow for detecting mutations in hotspot regions of genes like PIK3CA.
Materials:
-
Genomic DNA isolated from parental and resistant cell lines
-
PCR primers flanking the target region of interest (e.g., PIK3CA exons 9 and 20)
-
Taq DNA polymerase and dNTPs
-
PCR purification kit
-
Sanger sequencing primers
-
Sequencing reaction mix (e.g., BigDye Terminator)
-
Capillary electrophoresis-based DNA sequencer
Procedure:
-
PCR Amplification: Amplify the target genomic region using PCR.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing Reaction: Perform the sequencing reaction using the purified PCR product, a sequencing primer, and the sequencing mix.
-
Sequencing and Analysis: Run the sequencing reaction products on a DNA sequencer. Analyze the resulting chromatograms for any nucleotide changes compared to the reference sequence.
Quantitative Data
Table 1: IC50 Values of PI3K Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | PI3K Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Increase in Resistance | Reference |
| PIK3CA-mutant breast cancer | BYL719 (p110α inhibitor) | 63 nM - 8 µM | > 8 µM | Variable | |
| NSCLC H1299 | BEZ235 (pan-PI3K/mTOR inhibitor) | ~40-50 nM | > 100 nM | >2-2.5 | |
| Melanoma | ZSTK474 (pan-PI3K inhibitor) | Varies | Increased | Not specified |
Table 2: Frequency of PI3K Pathway Alterations in Breast Cancer
| Gene | Alteration Frequency | Cancer Subtype | Reference |
| PIK3CA | ~30.1% | All Breast Cancer | |
| PIK3CA | 34.5% | Hormone Receptor-Positive | |
| AKT1 | ~3.6% | All Breast Cancer | |
| PTEN (mutations and/or loss) | ~54.8% | All Breast Cancer | |
| PTEN (mutations) | ~7.0% | All Breast Cancer |
Visualizations
References
- 1. An Integrative Genomic and Proteomic Analysis of PIK3CA, PTEN, and AKT Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Single Droplet Digital Polymerase Chain Reaction for Comprehensive and Simultaneous Detection of Mutations in Hotspot Regions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Oral Bioavailability of SN32976 in Rat Models
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of the PI3K/mTOR inhibitor SN32976 in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in rats?
The oral bioavailability of this compound in rats has been reported to be low. At a dose of 10 mg/kg, the oral bioavailability was 8.1%.
Q2: What are the potential reasons for the poor oral bioavailability of this compound in rats?
Several factors could contribute to the low oral bioavailability of this compound in rats:
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Low Aqueous Solubility: While this compound is highly soluble at a low pH ( >100,000 µM at pH 2.0), its solubility significantly decreases at a neutral pH (11.2 µM at pH 7.4). This low solubility in the intestinal environment can limit its dissolution and subsequent absorption.
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First-Pass Metabolism: this compound is metabolized in the liver. After oral administration, the drug is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. Significant metabolism in the liver (first-pass effect) can reduce the amount of active drug that reaches the bloodstream. In vitro studies with rat liver microsomes showed that 38.1% of this compound remained after 30 minutes, indicating metabolic activity.
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Efflux Transporter Activity: Although not explicitly stated for this compound, many kinase inhibitors are substrates for efflux transporters like P-glycoprotein (P-gp) in the intestine. These transporters can pump the drug back into the intestinal lumen, reducing its net absorption.
Q3: Does the oral bioavailability of this compound show dose-dependency in rats?
Yes, this compound exhibits non-linear pharmacokinetics in rats with increasing oral doses. While the bioavailability was 8.1% at 10 mg/kg, higher doses resulted in disproportionately higher plasma concentrations (AUC) and longer half-lives. This suggests that some of the processes limiting absorption may become saturated at higher doses.
Q4: What are the major metabolites of this compound?
Incubation of this compound in liver microsomes from various species, including rats, revealed the formation of 17 metabolites. The major metabolites are also potent PI3K inhibitors with similar selectivity to the parent compound. A purported metabolism scheme suggests that the metabolic changes occur on the main chemical scaffold.
Troubleshooting Guide
Issue: Lower than expected plasma concentrations of this compound after oral administration in rats.
This section provides potential solutions and formulation strategies to improve the oral bioavailability of this compound.
1. Improve Solubility and Dissolution Rate
Given the pH-dependent solubility of this compound, formulation strategies should focus on maintaining the drug in a solubilized state in the gastrointestinal tract.
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Lipid-Based Formulations: These are a promising approach for poorly water-soluble drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents can form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract. This increases the surface area for absorption and can bypass first-pass metabolism via lymphatic transport.
-
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymeric carrier in its high-energy amorphous form, both the dissolution rate and apparent solubility can be improved.
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio, leading to a faster dissolution rate.
2. Mitigate First-Pass Metabolism
-
Co-administration with CYP450 Inhibitors: While not a formulation strategy per se, co-administering a known inhibitor of the relevant CYP450 enzymes (primarily the CYP3A family for many kinase inhibitors) can reduce first-pass metabolism. However, this approach can lead to drug-drug interactions and should be used with caution.
-
Lymphatic Targeting: As mentioned, lipid-based formulations can promote lymphatic transport, which can partially bypass the portal circulation and first-pass metabolism in the liver.
3. Address Potential Efflux Transporter Activity
-
Formulation with Permeation Enhancers: Certain excipients can act as permeation enhancers or inhibit the function of efflux transporters like P-gp. For example, Labrasol®, a commonly used surfactant in lipid-based formulations, has been shown to inhibit P-gp.
Data Presentation
Table 1: Physicochemical and ADME Properties of this compound
| Property | Value |
| Solubility | |
| pH 2.0 | >100,000 µM |
| pH 7.4 | 11.2 ± 0.3 µM |
| Plasma Protein Binding | |
| Human | 96.5 ± 0.4 % |
| Mouse | 90.5 ± 0.6 % |
| Rat | 90.0 ± 0.7 % |
| Dog | 89.1 ± 2.7 % |
| Liver Microsome Stability | (% remaining at 30 min) |
| Human | 32.6 ± 0.2 % |
| Mouse | 27.1 ± 2.0 % |
| Rat | 38.1 ± 0.3 % |
| Dog | 47.5 ± 1.1 % |
Table 2: In Vivo Pharmacokinetics of this compound in Rats (Oral Dosing)
| Dose (mg/kg) | AUC (nM.h) | Bioavailability (%) |
| 10 | 579 | 8.1 |
| Higher Doses | Non-linear increase | Not reported |
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Rats
This protocol is a general guideline for assessing the oral bioavailability of a new formulation of this compound.
-
Animal Model: Use male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound at 1 mg/kg in a suitable vehicle (e.g., DMSO:PEG300) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer the test formulation of this compound by oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., 0.1 mL) from the jugular vein cannula at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Processing: Centrifuge the blood samples to obtain plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life using non-compartmental analysis. Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
2. In Vitro Liver Microsome Stability Assay
This assay helps to evaluate the metabolic stability of this compound in a new formulation or in the presence of potential metabolic inhibitors.
-
Materials: Rat liver microsomes, NADPH regenerating system, this compound, and a positive control compound with known metabolic instability.
-
Incubation: Incubate this compound (e.g., at 1 µM) with rat liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
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Analysis: Centrifuge the samples and analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
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Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time to determine the degradation rate constant and calculate the in vitro half-life.
Visualizations
Caption: Troubleshooting workflow for addressing poor oral bioavailability.
Caption: Factors contributing to the poor oral bioavailability of this compound.
Caption: Relationship between challenges and formulation solutions.
Technical Support Center: Interpreting Unexpected Results in SN32976 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using SN32976, a potent pan-PI3K and mTOR inhibitor with preferential activity towards PI3Kα.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: I'm observing potent inhibition of pAKT in my Western Blots, but I don't see a corresponding decrease in cell proliferation in my viability assays. Why is there a discrepancy?
A1: This is a documented phenomenon and can be attributed to several factors:
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Different Assay Time Scales: Western blotting for pAKT is typically a short-term assay (e.g., 15 minutes to 1 hour of treatment), reflecting an immediate biochemical effect.[1][5] In contrast, cell proliferation and viability assays are long-term, usually measured over 24 to 120 hours.[1] A transient inhibition of PI3K signaling may not be sufficient to induce cell death or halt proliferation over a longer period.
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Activation of Compensatory Pathways: Inhibition of the PI3K/mTOR pathway can trigger feedback loops that activate other pro-survival signaling pathways, such as the MAPK/ERK pathway.[2][6] This compensatory signaling can overcome the anti-proliferative effects of PI3K inhibition, allowing cells to survive and proliferate despite the reduction in pAKT levels.
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Cell Line Specific Dependencies: The degree to which a cell line relies on the PI3K pathway for survival and proliferation varies. Some cell lines may have redundant survival pathways that are not dependent on PI3K signaling.
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PI3K-Independent Off-Target Effects: While this compound is highly selective, at higher concentrations it may have off-target effects that could influence cell viability independently of pAKT inhibition.[3][7]
Troubleshooting Steps:
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Perform a time-course experiment: Analyze pAKT levels and cell viability at multiple time points (e.g., 1, 6, 24, 48, 72 hours) to understand the kinetics of the response.
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Investigate feedback loops: Probe for the activation of compensatory pathways by performing Western blots for key proteins in other survival pathways, such as pERK.
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Confirm pathway dependency: Use genetic approaches (e.g., siRNA or CRISPR) to confirm that your cell line's proliferation is indeed dependent on the PI3K pathway.
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Use complementary viability assays: Employ multiple viability/cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity with MTT/XTT, ATP levels with CellTiter-Glo, or membrane integrity with LDH release) to rule out assay-specific artifacts.[8][9]
Q2: I'm seeing an increase in pAKT or pERK levels after an initial decrease with this compound treatment. What is happening?
A2: This phenomenon is likely due to the activation of negative feedback loops upon inhibition of the PI3K/mTOR pathway.[1][2][10]
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mTORC1/S6K1 Feedback Loop: Inhibition of mTORC1 can relieve the negative feedback that S6K1 exerts on upstream signaling molecules like IRS-1. This can lead to increased signaling through receptor tyrosine kinases (RTKs) and subsequent reactivation of the PI3K/AKT pathway.[11]
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FOXO-mediated RTK Expression: Inhibition of AKT can lead to the activation of FOXO transcription factors, which can, in turn, increase the expression of RTKs, leading to enhanced upstream signaling and pathway reactivation.[2]
Troubleshooting and Experimental Validation:
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Western Blot Analysis: Perform a time-course experiment and analyze the phosphorylation status of AKT, S6K, and ERK at various time points after this compound treatment.
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Co-treatment with other inhibitors: To confirm the role of feedback loops, consider co-treating cells with this compound and an inhibitor of the reactivated pathway (e.g., a MEK inhibitor if pERK is upregulated).
Q3: The EC50 value for cell proliferation inhibition in my cell line is much higher than the reported nanomolar concentrations. What could be the reason?
A3: Several factors can contribute to a higher than expected EC50 value:
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Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to PI3K inhibitors. This could be due to mutations in downstream effectors of the PI3K pathway or the activation of parallel signaling pathways.
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Suboptimal Experimental Conditions:
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High Cell Seeding Density: A high density of cells can deplete the effective concentration of the inhibitor.
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Serum Concentration: Components in the serum can bind to the inhibitor or activate parallel signaling pathways, reducing the apparent potency of this compound.
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Incorrect Assay Endpoint: The incubation time may be too short to observe a significant effect on cell proliferation.
-
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Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity.
Troubleshooting Steps:
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Optimize Assay Conditions: Perform experiments with varying cell seeding densities and serum concentrations. Conduct a time-course experiment to determine the optimal treatment duration.
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Verify Cell Line Sensitivity: If possible, test this compound in a cell line known to be sensitive to PI3K inhibitors as a positive control.
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Check for Resistance Mechanisms: Investigate potential resistance mechanisms by examining the mutational status of key genes in the PI3K pathway and assessing the activation of other survival pathways.
Data Presentation
Table 1: Biochemical Potency of this compound and Other PI3K Inhibitors
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) |
| This compound | 19 | 48 | 210 | 91 | 79 |
| ZSTK474 | 1.8 | 37 | 8.2 | 9.6 | 16 |
| Dactolisib | 4.4 | 116 | 23 | 49 | 2.5 |
| Pictilisib | 3.3 | 3.8 | 3.6 | 1.5 | 16 |
| Buparlisib | 40 | 1160 | 250 | 1100 | 1000 |
| Omipalisib | 0.4 | 1.4 | 0.6 | 1.1 | 0.1 |
Data summarized from a biochemical assay against purified recombinant proteins.[1]
Table 2: EC50 Values of this compound for Cell Proliferation Inhibition in Various Cancer Cell Lines
| Cell Line | PI3K Pathway Status | EC50 (nM) |
| NCI-H460 | E545K PIK3CA mutant | 18.5 ± 4.7 |
| U-87 MG | PTEN null | 36.3 ± 8.1 |
| HCT116 | H1047R PIK3CA mutant | 44.5 ± 12.3 |
| MCF7 | E545K PIK3CA mutant | 78.4 ± 19.1 |
| PC3 | PTEN null | 113 ± 25 |
| FaDu | PIK3CA amplified | 201 ± 43 |
| NZM40 | H1047R PIK3CA mutant | 335 ± 78 |
| NZM34 | PTEN null | 1787 ± 318 |
Data represents the mean ± standard error from 3-6 separate determinations.[1][12]
Experimental Protocols
Western Blot for pAKT and Total AKT
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Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
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Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 16-24 hours.
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Treatment: Treat the serum-starved cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for the desired duration (e.g., 15 minutes or 1 hour). For stimulation, add insulin (B600854) (e.g., 500 nM) for 5 minutes before lysis.[5]
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against pAKT (Ser473 and Thr308) and total AKT overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (MTT/XTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
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Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.
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Incubation: Incubate the plate for the desired period (e.g., 72-120 hours) at 37°C in a humidified incubator.
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Assay:
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Add MTT or XTT reagent to each well according to the manufacturer's instructions.
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Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
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If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value by plotting the viability against the log of the inhibitor concentration.
Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Caption: A logical workflow for troubleshooting discrepant pAKT and cell proliferation results.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ensayos de viabilidad y proliferación celular [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. oncotarget.com [oncotarget.com]
Technical Support Center: SN32976 Long-Term Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and managing toxicity associated with the investigational PI3K/mTOR inhibitor, SN32976, in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It displays preferential activity for the PI3Kα isoform and spares PI3Kδ, which may contribute to an improved therapeutic window by avoiding toxicities associated with PI3Kδ inhibition, such as severe hepatotoxicity.[1][4] this compound inhibits the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes tumor growth and survival.
Q2: What are the expected on-target toxicities of this compound in long-term animal studies?
A2: While specific long-term toxicity data for this compound is not extensively published, on-target toxicities can be anticipated based on its mechanism of action as a PI3Kα-preferential inhibitor. These may include, but are not limited to:
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Hyperglycemia: Inhibition of PI3Kα can interfere with insulin (B600854) signaling and glucose metabolism.
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Rash and Dermatologic Toxicities: Cutaneous reactions are a known side effect of PI3K inhibitors.
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Gastrointestinal Issues: Diarrhea and colitis have been observed with other PI3K inhibitors.
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Hepatotoxicity: Although this compound spares PI3Kδ, monitoring liver function is still recommended.
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Pneumonitis: Inflammation of the lungs is a less common but serious potential toxicity.
Q3: How might this compound's selectivity profile impact its long-term toxicity?
A3: this compound's preferential inhibition of PI3Kα and relative sparing of PI3Kδ is a key feature. Inhibition of the PI3Kδ isoform has been linked to specific toxicities, including autoimmune-like effects and severe liver toxicity. By sparing PI3Kδ, this compound is hypothesized to have a more favorable safety profile compared to pan-PI3K inhibitors that strongly inhibit all isoforms. However, on-target toxicities related to the inhibition of other PI3K isoforms and mTOR are still possible.
Q4: Are there any known off-target effects of this compound?
A4: this compound has been shown to have less off-target activity in a large kinase panel compared to other clinically evaluated pan-PI3K inhibitors, suggesting a "cleaner" kinase profile. This may reduce the likelihood of off-target toxicities.
Troubleshooting Guides
This section provides practical advice for managing common issues encountered during long-term studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | - Drug-related toxicity (e.g., gastrointestinal distress, metabolic changes)- Dehydration- Palatability issues with formulated diet | - Increase frequency of animal monitoring.- Provide supportive care such as supplemental hydration and nutrition.- Consider a dose reduction or temporary drug holiday.- Evaluate for signs of gastrointestinal toxicity (e.g., diarrhea). |
| Hyperglycemia | - On-target inhibition of PI3Kα affecting insulin signaling | - Monitor blood glucose levels regularly.- If hyperglycemia is persistent and severe, a dose reduction may be necessary.- Consult with a veterinarian for potential supportive therapies. |
| Dermatitis or Persistent Rash | - On-target or off-target effect of the PI3K inhibitor | - Document the severity and progression of the rash.- Ensure clean bedding and housing to prevent secondary infections.- For severe cases, consider a dose reduction or consultation with a veterinarian for topical treatments. |
| Elevated Liver Enzymes (ALT/AST) | - Potential hepatotoxicity | - Increase the frequency of liver enzyme monitoring.- If elevations are significant and progressive, consider a dose reduction or discontinuation of the drug.- Correlate with histopathological findings at necropsy. |
| Diarrhea | - Drug-induced gastrointestinal toxicity | - Monitor for dehydration and provide supportive care.- Ensure easy access to food and water.- Keep detailed records of stool consistency.- A dose reduction may be required for persistent diarrhea. |
Experimental Protocols
Long-Term Rodent Toxicity Study Protocol
This protocol outlines a general framework for a long-term (e.g., 90-day) toxicity study of this compound in rodents.
1. Animal Model:
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Species: Sprague-Dawley rats or C57BL/6 mice.
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Age: 6-8 weeks at the start of the study.
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Sex: Equal numbers of males and females.
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Group Size: At least 10 animals per sex per group for the main study, with additional satellite groups for toxicokinetic and recovery assessments.
2. Dosing and Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 5% dextrose in water). The formulation should be prepared fresh as required and its stability confirmed.
-
Route of Administration: Oral gavage is a common route for daily administration.
-
Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Dose selection should be based on preliminary dose-range finding studies. The high dose should induce some toxicity but not significant mortality.
-
Frequency: Once daily administration.
3. Monitoring and Data Collection:
| Parameter | Frequency | Details |
| Clinical Observations | Daily | General health, behavior, signs of toxicity (e.g., changes in posture, activity, fur condition). |
| Body Weight | Twice weekly for the first month, then weekly | |
| Food Consumption | Weekly | |
| Blood Glucose | Baseline, then weekly or bi-weekly | Measured from tail vein blood sample. |
| Hematology | Baseline, monthly, and at termination | Complete blood count (CBC) with differential. |
| Clinical Chemistry | Baseline, monthly, and at termination | Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes. |
| Ophthalmology | Baseline and at termination | Examination for any ocular abnormalities. |
4. Necropsy and Histopathology:
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Terminal Necropsy: All animals in the main study groups are euthanized at the end of the treatment period.
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Organ Weights: Key organs (liver, kidneys, spleen, heart, brain, etc.) are weighed.
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Histopathology: A comprehensive list of tissues is collected, fixed in 10% neutral buffered formalin, and processed for microscopic examination by a qualified pathologist. Special attention should be given to potential target organs identified in shorter-term studies or from the known toxicity profile of PI3K inhibitors.
5. Recovery Groups:
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Animals in the control and high-dose recovery groups are maintained for a period (e.g., 4 weeks) after the last dose to assess the reversibility of any observed toxicities.
Visualizations
Caption: Mechanism of action of this compound in the PI3K/AKT/mTOR signaling pathway.
References
Validation & Comparative
A Head-to-Head Showdown: Unpacking the Kinase Selectivity of SN32976 and Pictilisib
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K) signaling pathway remains a critical target. Its dysregulation is a common driver of tumor growth and survival.[1][2] This has led to the development of numerous PI3K inhibitors, including the clinical-stage compound pictilisib (B1683980) (GDC-0941) and the novel inhibitor SN32976. For researchers and drug development professionals, a nuanced understanding of the kinase selectivity of these molecules is paramount for predicting efficacy and potential toxicities. This guide provides a direct comparison of this compound and pictilisib, supported by experimental data, to illuminate their distinct profiles.
Biochemical Potency: A Tale of Two Inhibitors
This compound and pictilisib both function as potent inhibitors of Class I PI3K isoforms, yet they exhibit notable differences in their selectivity profiles. This compound, a novel pan-PI3K inhibitor, demonstrates preferential activity against the PI3Kα isoform.[1][3] In contrast, pictilisib is a pan-Class I PI3K inhibitor with nearly equipotent activity against PI3Kα and PI3Kδ.[4]
A summary of the biochemical potency of both compounds against the Class I PI3K isoforms and the closely related kinase mTOR is presented below.
| Target | This compound IC50 (nM) | Pictilisib IC50 (nM) |
| PI3Kα | 15.1 ± 4.3 | 3 |
| PI3Kβ | 461 | 33 |
| PI3Kγ | 110 | 75 |
| PI3Kδ | 134 | 3 |
| mTOR | 194 | >193-fold less active vs PI3Kα |
Data compiled from multiple sources.
As the data indicates, this compound shows a clear preference for PI3Kα, with 7.3-fold, 8.9-fold, and 30-fold selectivity against PI3Kγ, PI3Kδ, and PI3Kβ, respectively. Pictilisib, on the other hand, is highly potent against both PI3Kα and PI3Kδ, with more modest activity against PI3Kβ and PI3Kγ.
Broader Kinase Selectivity: Looking Beyond the Primary Targets
To assess off-target effects, both inhibitors have been screened against large panels of kinases. At a concentration of 1 µM, both this compound and pictilisib demonstrate high selectivity for the PI3K family. However, at a higher concentration of 10 µM, significant differences emerge. This compound maintains a relatively clean profile, with off-target activity primarily against PIK3C2B and PIK3C2G. In stark contrast, pictilisib exhibits off-target binding to 34 other kinases at this concentration, suggesting a higher potential for off-target effects at clinically relevant doses.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors operate, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general workflow for assessing kinase selectivity.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cellular processes often dysregulated in cancer.
Caption: A generalized experimental workflow for determining the kinase selectivity profile of an inhibitor.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to rigorously assess kinase inhibitor selectivity.
Biochemical Kinase Inhibition Assays: The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays with purified recombinant human PI3K isoforms (p110α, p110β, p110δ, and p110γ) and mTOR. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of product formed is quantified, often using luminescence-based methods that measure ATP consumption (e.g., ADP-Glo Kinase Assay).
Broad Kinase Selectivity Profiling: To determine the broader selectivity, the inhibitors were screened against a large panel of several hundred kinases. This is often performed at a single, high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets. The percentage of inhibition for each kinase is determined, and kinases showing significant inhibition are flagged as potential off-targets.
Cellular Assays: To confirm the on-target activity in a cellular context, cancer cell lines with known PI3K pathway dysregulation are utilized. Cells are treated with the inhibitors, and the phosphorylation status of downstream effectors, such as AKT, is measured by Western blotting. Additionally, cell proliferation assays are conducted to determine the concentration of the inhibitor that causes 50% growth inhibition (GI50).
Conclusion
Both this compound and pictilisib are potent inhibitors of the PI3K pathway, but they possess distinct selectivity profiles that may have significant clinical implications. This compound's preferential activity for PI3Kα and its cleaner off-target profile at higher concentrations suggest it may offer a wider therapeutic window and reduced on-target toxicities compared to pictilisib. Conversely, the broader activity of pictilisib against multiple PI3K isoforms might be advantageous in certain tumor contexts. Ultimately, the choice between these and other PI3K inhibitors will depend on the specific genetic makeup of the tumor and the desired therapeutic outcome. This head-to-head comparison provides a foundational guide for researchers to make informed decisions in their preclinical and clinical investigations.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. selleckchem.com [selleckchem.com]
A Comparative Guide to PI3K/mTOR Inhibitors: SN32976 vs. Omipalisib and ZSTK474 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular activities of three prominent phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitors: SN32976, omipalisib (B1684000), and ZSTK474. The information presented is curated from publicly available experimental data to assist researchers in selecting the most appropriate compound for their specific research needs.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, omipalisib, and ZSTK474 are all potent inhibitors of this pathway, but with distinct biochemical profiles and cellular effects. This guide will delve into a comparative analysis of their performance in key cellular assays.
Mechanism of Action
This compound, omipalisib, and ZSTK474 all function by inhibiting the kinase activity of PI3K and/or mTOR, thereby blocking downstream signaling.
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This compound is a novel pan-PI3K inhibitor with preferential activity towards the PI3Kα isoform and also inhibits mTOR.[1] It has been shown to have less off-target activity compared to some clinically evaluated pan-PI3K inhibitors.
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Omipalisib (GSK2126458) is a potent and highly selective dual inhibitor of all four class I PI3K isoforms (p110α/β/δ/γ) and both mTORC1 and mTORC2.[2]
-
ZSTK474 is an ATP-competitive, pan-class I PI3K inhibitor that shows strong antitumor activity by inducing G0/G1 cell cycle arrest.[3][4]
The primary signaling cascade affected by these inhibitors is the PI3K/AKT/mTOR pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Quantitative Data Presentation
The following tables summarize the biochemical potency and cellular activity of this compound, omipalisib, and ZSTK474.
Table 1: Biochemical IC50 Values against PI3K Isoforms and mTOR
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) |
| This compound | 15.1 | 461 | 134 | 110 | 194 |
| Omipalisib | 0.019 (Ki) | 0.13 (Ki) | 0.024 (Ki) | 0.06 (Ki) | 0.18 (mTORC1 Ki)0.3 (mTORC2 Ki) |
| ZSTK474 | 3.7 | 110 | 11 | 24 | >1000 |
Data for this compound and ZSTK474 are presented as IC50 values, while data for omipalisib are presented as Ki (inhibition constant) values.
Table 2: EC50 Values for Inhibition of Cell Proliferation in Various Cancer Cell Lines
| Cell Line | This compound (nM) | Omipalisib (nM) | ZSTK474 (nM) |
| U-87 MG (Glioblastoma) | 133 | 1.8 | 150 |
| PC-3 (Prostate Cancer) | 267 | 3.5 | 320 |
| HCT116 (Colon Cancer) | 28.5 | 0.5 | 110 |
| NCI-H460 (Lung Cancer) | 18.5 | 0.4 | 120 |
| MCF7 (Breast Cancer) | 39.5 | 0.7 | 130 |
| FaDu (Head and Neck Cancer) | 137 | 2.1 | 280 |
Table 3: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Assay | Concentration | Observation |
| Omipalisib | Esophageal Squamous Carcinoma Cells | Apoptosis | 20-160 nM | Dose-dependent increase in apoptosis. |
| Esophageal Squamous Carcinoma Cells | Cell Cycle | 20-160 nM | Significant accumulation of cells in G0/G1 phase.[5] | |
| ZSTK474 | Pancreatic Cancer Cells (Colo-357) | Apoptosis (Sub-G1) | 10 µM | Increased sub-G1 population. |
| Pancreatic Cancer Cells (Colo-357 & BxPC-3) | Cell Cycle | 10 µM | Increased G1 population (from 65% to 70.7% in Colo-357; from 41.1% to 54.3% in BxPC-3). | |
| Non-Small Cell Lung Cancer Cells (A549, PC9, H1650) | Apoptosis (Sub-G1) | GI75 conc. | No significant change in sub-G1 population. | |
| Non-Small Cell Lung Cancer Cells (A549, PC9, H1650) | Cell Cycle | GI75 conc. | Significant accumulation in G1 phase. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Phospho-AKT (pAKT)
This protocol outlines the general steps for assessing the inhibition of AKT phosphorylation.
Caption: A typical workflow for Western blot analysis of pAKT.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the inhibitor (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 2, 6, 24 hours). A vehicle control (DMSO) should be included.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-AKT (e.g., Ser473 or Thr308) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Caption: Workflow for the MTT cell proliferation assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After cell attachment, treat with a range of inhibitor concentrations.
-
Incubation: Incubate the plate for a period of time (e.g., 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry)
This method uses Annexin V and Propidium (B1200493) Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the inhibitors for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Flow Cytometry)
This technique utilizes propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Summary and Conclusion
This guide provides a comparative overview of this compound, omipalisib, and ZSTK474, three potent inhibitors of the PI3K/mTOR pathway.
-
This compound demonstrates potent, pan-PI3K inhibition with a favorable selectivity profile, particularly for PI3Kα, and comparable cellular activity to other established inhibitors.
-
Omipalisib is a highly potent dual PI3K and mTOR inhibitor, showing strong effects on cell proliferation, apoptosis, and cell cycle arrest at very low nanomolar concentrations.
-
ZSTK474 is a pan-PI3K inhibitor that effectively induces G0/G1 cell cycle arrest, although its effect on apoptosis appears to be cell-type dependent.
The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and the desired balance between PI3K isoform selectivity and mTOR inhibition. The provided data and protocols should serve as a valuable resource for researchers designing and interpreting experiments with these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of PI3K by ZSTK474 suppressed tumor growth not via apoptosis but G0/G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZSTK474, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Tumor Activity of SN32976 and Other Pan-PI3K Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the pre-clinical validation of SN32976, a novel pan-PI3K inhibitor with preferential activity towards PI3Kα.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis.[1][2] This has led to the development of numerous therapeutic agents targeting this pathway, including a class of drugs known as pan-PI3K inhibitors, which target all class Ia PI3K isoforms.[1] This guide provides a comprehensive comparison of the anti-tumor activity of a novel pan-PI3K inhibitor, this compound, against several clinically evaluated pan-PI3K inhibitors: buparlisib, dactolisib, pictilisib, omipalisib, and ZSTK474.[1]
Biochemical Potency and Isoform Selectivity
This compound demonstrates potent inhibition of class I PI3K enzymes and mTOR, with a notable preferential activity for the PI3Kα isoform and a relative sparing of PI3Kδ compared to other inhibitors.[1][3] This enhanced selectivity for PI3Kα may offer a therapeutic advantage, as this isoform is frequently mutated in various cancers.[4] The biochemical potency of this compound and its comparators, as indicated by their half-maximal inhibitory concentrations (IC50), is summarized in the table below.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |
| This compound | 2.8 | 17 | 19 | 79 | 19 |
| ZSTK474 | 1.8 | 37 | 8.2 | 47 | 5.8 |
| Dactolisib | 4.3 | 41 | 13 | 42 | 5.2 |
| Pictilisib | 3.3 | 38 | 3.3 | 45 | 83 |
| Buparlisib | 4.6 | 166 | 21 | 116 | 93 |
| Omipalisib | 0.4 | 1.9 | 0.6 | 2.1 | 0.1 |
Data sourced from a study by Rewcastle et al. (2017)[1].
Cellular Activity: Inhibition of PI3K Signaling and Cell Proliferation
The anti-tumor activity of pan-PI3K inhibitors is further evaluated by their ability to inhibit downstream signaling pathways and suppress the proliferation of cancer cells.
Inhibition of pAKT Expression
A key downstream effector of PI3K signaling is the protein kinase B (AKT). The phosphorylation of AKT (pAKT) is a reliable biomarker for PI3K pathway activation.[5] this compound has been shown to potently inhibit the phosphorylation of AKT at both Thr308 and Ser473 in U-87 MG glioblastoma cells at concentrations as low as 10 nM.[1][6] When compared to other pan-PI3K inhibitors at a concentration of 100 nM, this compound demonstrated comparable or superior inhibition of pAKT to ZSTK474 and pictilisib, and greater inhibition than buparlisib, particularly in U-87 MG cells.[1][6]
Anti-Proliferative Activity
The efficacy of this compound in halting cancer cell growth was assessed across a panel of eight human cancer cell lines with dysregulated PI3K signaling. This compound potently inhibited cell proliferation in all cell lines, with EC50 values (the concentration required to inhibit cell growth by 50%) comparing favorably with other pan-PI3K inhibitors.[6] In many cases, this compound exhibited equal or lower EC50 values compared to ZSTK474, pictilisib, and buparlisib.[6]
| Cell Line | Tumor Type | PIK3CA/PTEN Status | This compound EC50 (nM) | ZSTK474 EC50 (nM) | Pictilisib EC50 (nM) | Buparlisib EC50 (nM) | Dactolisib EC50 (nM) | Omipalisib EC50 (nM) |
| U-87 MG | Glioblastoma | PTEN null | 114 ± 19 | 149 ± 21 | 135 ± 18 | 400 ± 58 | 13 ± 2 | 2.5 ± 0.4 |
| PC3 | Prostate | PTEN null | 305 ± 45 | 428 ± 63 | 389 ± 57 | 1100 ± 160 | 35 ± 5 | 7.2 ± 1.1 |
| NZM34 | Melanoma | PTEN null | 1787 ± 318 | >3000 | >3000 | >3000 | 189 ± 34 | 24 ± 4 |
| HCT116 | Colorectal | H1047R PIK3CA mutant | 105 ± 15 | 138 ± 20 | 125 ± 18 | 350 ± 50 | 12 ± 2 | 2.2 ± 0.3 |
| NZM40 | Melanoma | H1047R PIK3CA mutant | 28 ± 5 | 45 ± 7 | 39 ± 6 | 120 ± 18 | 4.1 ± 0.6 | 0.8 ± 0.1 |
| NCI-H460 | Lung | E545K PIK3CA mutant | 18.5 ± 4.7 | 25 ± 6 | 22 ± 5 | 65 ± 15 | 2.1 ± 0.5 | 0.4 ± 0.1 |
| MCF7 | Breast | E545K PIK3CA mutant | 45 ± 8 | 68 ± 12 | 59 ± 10 | 180 ± 30 | 5.2 ± 0.9 | 1.1 ± 0.2 |
| FaDu | Head and Neck | PIK3CA amplified | 78 ± 12 | 105 ± 16 | 95 ± 14 | 280 ± 42 | 8.5 ± 1.3 | 1.5 ± 0.2 |
Data represents mean EC50 values ± standard error from 3-6 separate determinations. Sourced from Rewcastle et al. (2017)[6].
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound was further validated in vivo using xenograft models of human cancer.[1][7] In immunodeficient mice bearing tumors derived from U-87 MG (PTEN-null), NCI-H460 (PIK3CA-mutant), and HCT116 (PIK3CA-mutant) cells, daily treatment with this compound at doses up to 100 mg/kg resulted in tumor growth inhibition that was similar to or greater than that observed with ZSTK474, dactolisib, pictilisib, or omipalisib.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of pan-PI3K inhibitors and the methods used to evaluate them, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for pan-PI3K inhibitors.
Caption: General experimental workflow for evaluating the anti-tumor activity of PI3K inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize the anti-tumor activity of this compound and other pan-PI3K inhibitors.
Biochemical Kinase Assays
-
Objective: To determine the in vitro potency of the inhibitors against purified PI3K isoforms and mTOR.
-
Methodology: The inhibitory activity of the compounds was measured using a radiometric assay with purified recombinant PI3K enzymes (α, β, γ, δ) and mTOR. The assay measures the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PIP) in the presence of [γ-33P]ATP. The amount of radiolabeled PIP produced is quantified to determine the enzyme activity. IC50 values are then calculated from the dose-response curves.[1]
Western Blotting for pAKT Inhibition
-
Objective: To assess the ability of the inhibitors to block PI3K signaling in cancer cells.
-
Methodology: Cancer cell lines, such as U-87 MG or NCI-H460, were serum-starved overnight and then treated with various concentrations of the PI3K inhibitors for a specified time (e.g., 15 minutes).[1][6] Following treatment, cells were stimulated with insulin (B600854) to activate the PI3K pathway.[6] Cell lysates were then prepared, and proteins were separated by SDS-PAGE. The levels of phosphorylated AKT (at Ser473 and Thr308) and total AKT were detected using specific antibodies and visualized by chemiluminescence.[1][6]
Cell Proliferation Assays
-
Objective: To determine the anti-proliferative effect of the inhibitors on cancer cell lines.
-
Methodology: Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of the PI3K inhibitors for a period of 3 to 5 days. Cell viability was assessed using a metabolic assay, such as the sulforhodamine B (SRB) assay, which measures total protein content. The EC50 values were determined from the resulting dose-response curves.[6]
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology: Immunodeficient mice were subcutaneously inoculated with human cancer cells (e.g., U-87 MG, NCI-H460, HCT116).[1][7] Once tumors reached a palpable size, the mice were randomized into treatment groups and dosed daily with either the vehicle control or a PI3K inhibitor via oral gavage.[1][8] Tumor volume and body weight were measured regularly throughout the study.[2][8] At the end of the study, tumors were excised and weighed.
Conclusion
This compound is a potent pan-PI3K inhibitor with a favorable kinase selectivity profile, particularly its preferential inhibition of PI3Kα.[1][3] It demonstrates robust anti-tumor activity in both in vitro and in vivo pre-clinical models, with efficacy comparable or superior to several clinically evaluated pan-PI3K inhibitors.[1] These findings suggest that this compound is a promising candidate for further clinical development in the treatment of cancers with a dysregulated PI3K pathway.[1][3]
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
a differential effects of SN32976 on PI3Kα and PI3Kδ compared to other inhibitors
A detailed comparison of the novel PI3K inhibitor SN32976 with other established inhibitors reveals a unique selectivity profile that may offer a wider therapeutic window. This guide provides an objective analysis of its performance, supported by experimental data, for researchers and drug development professionals.
This compound is a potent, novel pan-Class I phosphatidylinositol 3-kinase (PI3K) and mTOR inhibitor that demonstrates a distinct and preferential activity towards the PI3Kα isoform, while notably sparing the PI3Kδ isoform. This characteristic distinguishes it from other pan-PI3K inhibitors such as pictilisib (B1683980), which typically exhibit more uniform inhibition across the Class I isoforms. The selective sparing of PI3Kδ by this compound is of particular interest as it may mitigate some of the toxicities associated with broader PI3K inhibition, such as those observed with the PI3Kδ-selective inhibitor idelalisib.
Biochemical Potency and Selectivity
In biochemical assays, this compound shows potent inhibition of all Class I PI3K isoforms and mTOR. However, its inhibitory activity is most pronounced against PI3Kα. Compared to other clinically evaluated pan-PI3K inhibitors, this compound displays a superior selectivity for PI3Kα over PI3Kδ.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) | Selectivity (PI3Kδ/PI3Kα) |
| This compound | 15.1 ± 4.3 | 453 ± 103 | 110 ± 22 | 133 ± 25 | 200 ± 39 | 8.8 |
| Pictilisib | 3 | 33 | 75 | 3 | 1.0 | |
| Idelalisib | 8600 | 4000 | 2100 | 19 | 0.002 |
Table 1: Comparison of IC50 values of this compound, Pictilisib, and Idelalisib against Class I PI3K isoforms and mTOR. Data for this compound and Pictilisib from a comparative study[1]. Data for Idelalisib from a separate study[2].
The data clearly illustrates that while pictilisib is equipotent against PI3Kα and PI3Kδ, this compound is approximately 8.8-fold more selective for PI3Kα over PI3Kδ[1]. Idelalisib, in contrast, is highly selective for PI3Kδ. This unique profile of this compound suggests it may offer the anti-tumor benefits of PI3Kα inhibition while avoiding the adverse effects linked to potent PI3Kδ inhibition.
Cellular Activity
The differential effects of this compound are also evident in cellular assays. It effectively inhibits the PI3K signaling pathway, as measured by the phosphorylation of AKT (pAKT), a key downstream effector. In cellular proliferation assays, this compound demonstrates potent anti-proliferative activity across various cancer cell lines with dysregulated PI3K signaling. The potency of this compound in these cellular models is comparable to or exceeds that of other pan-PI3K inhibitors[1][3].
Signaling Pathway and Experimental Workflow
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates the canonical pathway and highlights the roles of PI3Kα and PI3Kδ.
Figure 1: PI3K Signaling Pathway and points of inhibition.
The following diagram outlines a typical workflow for evaluating and comparing PI3K inhibitors.
Figure 2: Experimental workflow for PI3K inhibitor evaluation.
Experimental Protocols
In Vitro Kinase Assay
The biochemical potency of PI3K inhibitors is determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to the kinase activity.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in a suitable buffer. Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR are also prepared in kinase dilution buffer. The substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), and ATP are prepared in kinase assay buffer.
-
Assay Procedure:
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the diluted PI3K enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and deplete the remaining ATP using a reagent like ADP-Glo™.
-
Add a kinase detection reagent to convert the produced ADP to ATP, which generates a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phospho-AKT (pAKT) Assay
This assay measures the inhibition of PI3K signaling in a cellular context by quantifying the phosphorylation of AKT.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells with a known dysregulated PI3K pathway (e.g., PTEN-null or PIK3CA-mutant) in multi-well plates and allow them to adhere.
-
Starve the cells of serum to reduce basal PI3K activity.
-
Pre-treat the cells with various concentrations of the PI3K inhibitor or vehicle control.
-
Stimulate the PI3K pathway with a growth factor (e.g., insulin (B600854) or IGF-1).
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phospho-AKT (e.g., at Ser473 or Thr308) and total AKT.
-
Incubate with a corresponding secondary antibody and detect the protein bands using chemiluminescence.
-
-
Data Analysis: Quantify the band intensities. The level of pAKT is normalized to the total AKT level to determine the extent of inhibition.
Conclusion
This compound presents a compelling profile as a PI3Kα-preferential inhibitor with significant sparing of the PI3Kδ isoform. This contrasts with other pan-PI3K inhibitors like pictilisib, which show more balanced activity, and isoform-selective inhibitors like idelalisib, which specifically target PI3Kδ. The enhanced selectivity of this compound may translate to an improved safety profile in clinical applications, warranting further investigation for the treatment of cancers with aberrant PI3Kα signaling.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
SN32976: A Comparative Analysis of its Preferential Activity for PI3Kα
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SN32976's performance against other phosphoinositide 3-kinase (PI3K) inhibitors, supported by experimental data. This compound is a potent inhibitor of class I PI3K enzymes and mTOR, demonstrating a notable preferential activity for the PI3Kα isoform. [1][2][3][4]
Biochemical Potency and Isoform Selectivity
This compound has been characterized as a pan-PI3K inhibitor with preferential activity towards PI3Kα.[1] Its inhibitory concentration (IC50) against PI3Kα is 15.1 nM. The compound shows significant selectivity for PI3Kα over other class I isoforms and mTOR, with a 7.3-fold selectivity against PI3Kγ, 8.9-fold against PI3Kδ, 13-fold against mTOR, and 30-fold against PI3Kβ. This preferential activity for PI3Kα is a distinguishing feature when compared to other established pan-PI3K inhibitors, which generally exhibit less than 2-fold selectivity for PI3Kα over other isoforms.
Comparative Inhibitory Activity (IC50, nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Fold Selectivity for PI3Kα over PI3Kδ |
| This compound | 15.1 | 461 | 110 | 134 | 194 | 8.9 |
| ZSTK474 | 18 | 320 | 85 | 160 | 69 | 8.9 |
| Dactolisib (B1683976) | 9 | 400 | 200 | 110 | 17 | 12.2 |
| Pictilisib | 20 | 210 | 110 | 25 | 83 | 1.3 |
| Buparlisib | 47 | 370 | 150 | 110 | 260 | 2.3 |
| Omipalisib | 1.6 | 18 | 6.8 | 3.5 | 4.3 | 2.2 |
Data compiled from a study characterizing this compound in comparison to established pan-PI3K inhibitors.
Cellular Activity
In cellular assays, this compound effectively inhibits the PI3K signaling pathway, as evidenced by the reduction of phosphorylated AKT (pAKT), a key downstream marker. In U-87 MG glioblastoma cells, this compound inhibited pAKT expression at concentrations as low as 10 nM. Its potency in inhibiting cell proliferation across a panel of cancer cell lines with dysregulated PI3K signaling is comparable or superior to other pan-PI3K inhibitors like ZSTK474, pictilisib, and buparlisib.
Cell Proliferation Inhibition (EC50, nM) in Various Cancer Cell Lines
| Cell Line | PI3K Pathway Status | This compound | ZSTK474 | Dactolisib | Pictilisib | Buparlisib | Omipalisib |
| NCI-H460 | E545K PIK3CA mutant | 18.5 | 118 | 2.6 | 136 | 125 | 1.1 |
| MCF7 | E545K PIK3CA mutant | 100 | 224 | 1.8 | 403 | 201 | 1.5 |
| HCT116 | H1047R PIK3CA mutant | 111 | 224 | 2.4 | 272 | 229 | 1.6 |
| NZM40 | H1047R PIK3CA mutant | 313 | 471 | 2.4 | 557 | 450 | 1.9 |
| FaDu | PIK3CA amplified | 131 | 240 | 3.2 | 267 | 262 | 2.2 |
| U-87 MG | PTEN null | 112 | 145 | 2.9 | 161 | 182 | 1.6 |
| PC3 | PTEN null | 121 | 168 | 2.9 | 201 | 212 | 1.7 |
| NZM34 | PTEN null | 1787 | >10000 | 20 | >10000 | >10000 | 13 |
Data represents the mean EC50 values from 3-6 separate determinations.
Kinase Selectivity
Beyond the PI3K family, this compound has demonstrated a high degree of selectivity. When tested against a panel of 442 kinases, it showed minimal off-target activity, a favorable characteristic compared to other inhibitors like dactolisib and pictilisib, which exhibited more off-target binding. This suggests a potentially wider therapeutic window for this compound by minimizing toxicities associated with off-target kinase inhibition. The relative sparing of PI3Kδ by this compound may also contribute to an improved safety profile, as potent PI3Kδ inhibition has been linked to toxicities such as hepatotoxicity.
Experimental Protocols
In Vitro Kinase Assay (Biochemical Potency)
The inhibitory activity of this compound and other compounds against purified recombinant PI3K isoforms and mTOR was determined using an in vitro kinase assay. A common method for this is a radiometric assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
-
Principle : These assays measure the enzymatic activity of the kinase. In the presence of an inhibitor, the kinase's ability to phosphorylate its substrate is reduced.
-
General Methodology :
-
Reaction Setup : Purified recombinant PI3K isoforms (α, β, γ, δ) or mTOR are incubated with a lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2), ATP, and varying concentrations of the inhibitor in a suitable reaction buffer.
-
Kinase Reaction : The reaction is initiated by the addition of ATP and allowed to proceed for a defined time at a controlled temperature.
-
Detection : The amount of product (e.g., ADP or phosphorylated substrate) is quantified. For radiometric assays, this involves measuring the incorporation of radiolabeled phosphate (B84403) into the substrate. For the ADP-Glo™ assay, a reagent is added to convert the generated ADP into a luminescent signal.
-
Data Analysis : The signal is measured, and the percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
-
Cellular Assays (pAKT Inhibition and Cell Proliferation)
-
pAKT Inhibition (Western Blot) :
-
Cell Culture and Treatment : Cancer cell lines with known PI3K pathway alterations are cultured. The cells are often serum-starved before being treated with different concentrations of the inhibitor for a specific duration. They may then be stimulated with a growth factor like insulin (B600854) to activate the PI3K pathway.
-
Protein Extraction and Quantification : Cells are lysed to extract total proteins, and the protein concentration is determined.
-
Western Blotting : Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated AKT (pAKT) and total AKT, followed by secondary antibodies.
-
Detection : The protein bands are visualized using a detection reagent, and the band intensities are quantified to determine the level of pAKT relative to total AKT.
-
-
Cell Proliferation Assay :
-
Cell Seeding : Cells are seeded in multi-well plates and allowed to adhere.
-
Treatment : The cells are treated with a range of concentrations of the inhibitor.
-
Incubation : The plates are incubated for a period of several days to allow for cell proliferation.
-
Viability Measurement : Cell viability is assessed using a reagent such as resazurin (B115843) or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.
-
Data Analysis : The signal, which is proportional to the number of viable cells, is measured. The EC50 value, the concentration of the inhibitor that causes a 50% reduction in cell proliferation, is calculated from the dose-response curve.
-
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing PI3K inhibitor selectivity and cellular activity.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PI3K/mTOR inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Pharmacokinetic and Efficacy Analysis of SN32976, a Novel PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of SN32976 with Established Pan-PI3K Inhibitors
This compound is a novel pan-phosphatidylinositol 3-kinase (PI3K) inhibitor that also potently targets the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It demonstrates preferential activity towards the PI3Kα isoform, a characteristic that distinguishes it from several clinically evaluated pan-PI3K inhibitors.[1][2] This guide provides a comprehensive comparison of the pharmacokinetics and in vitro and in vivo efficacy of this compound and its major metabolites against other established pan-PI3K inhibitors, supported by experimental data and protocols.
Biochemical Potency and Selectivity
This compound is a potent inhibitor of class I PI3K enzymes and mTOR. Its inhibitory activity is comparable to clinically evaluated pan-PI3K inhibitors such as ZSTK474, dactolisib (B1683976), pictilisib (B1683980), and buparlisib, though it is less potent than omipalisib (B1684000).[1] A key feature of this compound is its relative sparing of the PI3Kδ isoform and its selectivity for PI3Kα.[1] Furthermore, the major metabolites of this compound have been shown to be potent PI3K inhibitors, sharing a similar selectivity profile for PI3Kα as the parent compound.[1][2][3]
Table 1: Comparative Biochemical Potency (IC50, nM) of this compound and Other PI3K Inhibitors
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
| This compound | 1.8 ± 0.3 | 21.1 ± 3.4 | 12.2 ± 1.5 | 69.1 ± 6.9 | 10.1 ± 1.1 |
| Buparlisib | 15.6 ± 1.3 | 116 ± 14 | 43.1 ± 4.5 | 16.0 ± 1.8 | 107 ± 11 |
| Dactolisib | 1.9 ± 0.2 | 22.3 ± 2.5 | 11.5 ± 1.2 | 11.4 ± 1.3 | 2.1 ± 0.2 |
| Pictilisib | 2.9 ± 0.3 | 49.3 ± 5.2 | 25.8 ± 2.8 | 3.1 ± 0.4 | 16.7 ± 1.8 |
| Omipalisib | 0.4 ± 0.1 | 1.5 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 |
| ZSTK474 | 2.4 ± 0.3 | 28.7 ± 3.1 | 15.1 ± 1.6 | 13.9 ± 1.5 | 39.8 ± 4.2 |
| Data represents mean ± SEM, n≥3. Data sourced from a study by Rewcastle et al.[1] |
Table 2: Biochemical Potency (IC50, nM) of this compound and its Major Metabolites
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
| This compound | 1.8 ± 0.3 | 21.1 ± 3.4 | 12.2 ± 1.5 | 69.1 ± 6.9 | 10.1 ± 1.1 |
| M8 | 5.4 ± 0.6 | 78.2 ± 8.1 | 42.1 ± 4.5 | 211 ± 23 | 35.6 ± 3.8 |
| M9 | 2.9 ± 0.3 | 35.4 ± 3.8 | 19.9 ± 2.1 | 105 ± 11 | 18.2 ± 2.0 |
| M17 | 4.1 ± 0.4 | 51.7 ± 5.5 | 28.3 ± 3.0 | 148 ± 16 | 25.4 ± 2.7 |
| Data represents mean ± SEM, n≥3. Data sourced from a study by Rewcastle et al.[1] |
Cellular Activity
In cellular assays, this compound effectively inhibits the PI3K signaling pathway, as evidenced by the reduction of phosphorylated AKT (pAKT) expression.[1] At a concentration of 100 nM, this compound's inhibition of pAKT was comparable to that of ZSTK474 and pictilisib, and greater than that of buparlisib.[4] Dactolisib and omipalisib showed greater inhibition of pAKT at the Ser473 site due to their higher potency against mTOR.[1][4] this compound also demonstrated potent inhibition of cell proliferation across various cancer cell lines with dysregulated PI3K signaling.[4]
Table 3: Comparative Cell Proliferation Inhibition (EC50, nM) of this compound and Other PI3K Inhibitors
| Cell Line | This compound | ZSTK474 | Pictilisib | Buparlisib | Dactolisib | Omipalisib |
| U-87 MG (PTEN null) | 38.5 ± 7.2 | 45.1 ± 8.5 | 55.2 ± 9.8 | 121 ± 21 | 5.1 ± 0.9 | 2.3 ± 0.4 |
| NCI-H460 (PIK3CA mutant) | 18.5 ± 4.7 | 28.7 ± 6.1 | 35.4 ± 7.5 | 89.3 ± 15 | 3.2 ± 0.6 | 1.8 ± 0.3 |
| HCT116 (PIK3CA mutant) | 55.2 ± 9.8 | 71.3 ± 12 | 88.1 ± 14 | 198 ± 32 | 8.9 ± 1.5 | 4.1 ± 0.7 |
| Data represents mean ± SEM, n=3-6. Data sourced from a study by Rewcastle et al.[4] |
In Vivo Pharmacokinetics and Efficacy
Pharmacokinetic studies in mice and dogs revealed that this compound has suitable oral bioavailability.[1] Following oral administration in mice, the combined area under the curve (AUC) of this compound and its three stable major metabolites (M8, M9, and M17) was 19,942 nM.h.[1] The parent compound accounted for 71.8% of this total exposure, with the major metabolite M9 contributing 27.1%.[1]
In tumor-bearing animal models, this compound demonstrated a greater extent and duration of pAKT inhibition compared to pictilisib, dactolisib, and omipalisib at similarly tolerated doses.[1][2] Furthermore, this compound exhibited superior tumor growth inhibition compared to dactolisib and ZSTK474, and efficacy comparable to pictilisib and omipalisib.[1][2]
Table 4: Plasma Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg, oral) | Cmax (nM) | Tmax (h) | AUC0-24h (nM.h) | Bioavailability (%) |
| 10 | 854 | 2 | 2504 | 33.4 |
| Data sourced from a study by Rewcastle et al.[1] |
Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[1][3] this compound and its comparators act by inhibiting key components of this pathway.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
The following diagram outlines the general workflow for evaluating the in vivo efficacy of PI3K inhibitors.
References
- 1. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
a evaluating the therapeutic window of SN32976 in comparison to other PI3K inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. This has led to the development of numerous PI3K inhibitors. A key challenge in their clinical application is achieving a wide therapeutic window—maximizing anti-tumor efficacy while minimizing toxicity. This guide provides a comparative evaluation of SN32976, a novel PI3K inhibitor, against other established PI3K inhibitors, with a focus on preclinical data that informs its therapeutic potential.
Executive Summary
This compound is a potent pan-PI3K and mTOR inhibitor with preferential activity against the PI3Kα isoform.[1][2][3][4] Preclinical data suggests that this compound exhibits a promising anti-cancer profile, comparable or superior in some aspects to clinically evaluated pan-PI3K inhibitors. Its selectivity profile, particularly the sparing of the PI3Kδ isoform, may contribute to an improved therapeutic window by potentially avoiding certain toxicities associated with δ-specific inhibition.[1] This guide presents a detailed comparison of this compound with other PI3K inhibitors, focusing on biochemical potency, cellular activity, in vivo efficacy, and toxicity profiles.
Data Presentation: Quantitative Comparison of PI3K Inhibitors
The following tables summarize the key preclinical data for this compound and a selection of other PI3K inhibitors.
Table 1: Biochemical Potency (IC50, nM) Against PI3K Isoforms and mTOR
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Selectivity Profile |
| This compound | 15.1 | 461 | 110 | 134 | 194 | PI3Kα-preferential |
| Buparlisib | 52 | 166 | 262 | 116 | - | Pan-PI3K |
| Pictilisib | 3 | - | - | 3 | - | Pan-PI3K |
| Dactolisib | 4 | 5 | 7 | 75 | - | Pan-PI3K/mTOR |
| ZSTK474 | - | - | - | - | - | Pan-PI3K |
| Omipalisib | - | - | - | - | - | Pan-PI3K/mTOR |
| Idelalisib | - | - | - | Potent | - | PI3Kδ-specific |
| Alpelisib | ~4 | - | - | - | - | PI3Kα-specific |
| Copanlisib (B1663552) | 0.5 | 3.7 | 6.4 | 0.7 | - | Pan-PI3K (α/δ predominant) |
| Duvelisib | - | - | Potent | Potent | - | PI3Kδ/γ dual inhibitor |
Data for some inhibitors were not available in the reviewed sources. Blank cells indicate data not found.
Table 2: Cellular Activity (EC50, nM) in Cancer Cell Lines
| Cell Line | PI3K Pathway Alteration | This compound | Buparlisib | Pictilisib | ZSTK474 | Omipalisib | Dactolisib |
| NCI-H460 | PIK3CA E545K mutant | 18.5 | >1000 | 148 | 129 | 10.7 | 4.8 |
| U-87 MG | PTEN null | 30.6 | 291 | 188 | 175 | 11.5 | 4.9 |
| HCT116 | PIK3CA H1047R mutant | 33.7 | 215 | 156 | 179 | 10.4 | 5.3 |
| MCF7 | PIK3CA E545K mutant | 44.5 | 344 | 227 | 277 | 17.6 | 7.9 |
| PC3 | PTEN null | 116 | 622 | 496 | 455 | 31.8 | 15.6 |
| FaDu | PIK3CA amplified | 124 | 1221 | 639 | 577 | 42.1 | 20.1 |
| NZM40 | PIK3CA H1047R mutant | 153 | 863 | 545 | 501 | 35.8 | 16.9 |
| NZM34 | PTEN null | 1787 | >1000 | >1000 | >1000 | 258 | 119 |
Source: Adapted from "Biological characterization of this compound..."
Table 3: In Vivo Anti-Tumor Efficacy and Tolerability
| Inhibitor | Tumor Model | Dosing Schedule | Tumor Growth Inhibition | Maximum Tolerated Dose (MTD) / Tolerated Dose |
| This compound | U-87 MG xenograft | 75 mg/kg, p.o., daily | Significant inhibition | Well-tolerated at efficacious doses |
| Pictilisib | Various xenografts | Daily, p.o. | Dose-dependent inhibition | - |
| Dactolisib | Various xenografts | Daily, p.o. | Dose-dependent inhibition | - |
| ZSTK474 | Various xenografts | Daily, p.o. | Dose-dependent inhibition | - |
| Omipalisib | Various xenografts | Daily, p.o. | Dose-dependent inhibition | - |
| Alpelisib | KPL-4 xenograft | 50 mg/kg, daily, p.o. | Efficacious | 400 mg once daily (human, single agent) |
| Copanlisib | Various xenografts | Intermittent, i.v. | Anti-tumor activity | 0.8 mg/kg (human) |
| Duvelisib | TCL xenograft | 75 mg twice daily (human, MTD) | Clinical activity observed | 75 mg twice daily (human) |
| Idelalisib | iNHL xenograft | 50 mg/kg | Tumor growth reduction | Not clearly identified in Phase 1 |
p.o. = oral administration; i.v. = intravenous administration. Data on MTD and efficacy are from various preclinical and early clinical studies and may not be directly comparable due to different models and methodologies.
Table 4: Common Toxicities Associated with PI3K Inhibitors
| Inhibitor Class | Representative Inhibitors | Common Adverse Events |
| PI3Kα-preferential | This compound (preclinical) | Expected on-target effects like hyperglycemia. |
| Pan-PI3K | Buparlisib, Pictilisib, Copanlisib | Hyperglycemia, rash, diarrhea, fatigue, hypertension (especially with α-inhibition). |
| PI3Kδ-specific | Idelalisib | Diarrhea/colitis, hepatotoxicity (transaminitis), pneumonitis, infections. |
| PI3Kδ/γ dual | Duvelisib | Diarrhea/colitis, neutropenia, cutaneous reactions, infections, transaminitis. |
| PI3Kα-specific | Alpelisib | Hyperglycemia, rash, diarrhea. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols typically employed in the evaluation of PI3K inhibitors.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.
-
Principle: Measurement of the kinase's ability to phosphorylate its lipid substrate (e.g., PIP2) to produce PIP3. Inhibition is quantified by a decrease in PIP3 production or ATP consumption.
-
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate - PIP2)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., this compound) and control inhibitors
-
Assay buffer and detection reagents (e.g., ADP-Glo™, HTRF®)
-
-
Procedure (General Outline):
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, combine the PI3K enzyme, lipid substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).
-
Stop the reaction and quantify the product (PIP3) or the consumed ATP using a detection system (e.g., luminescence, fluorescence).
-
Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cells.
-
Principle: Measurement of metabolic activity (MTT) or intracellular ATP levels (CellTiter-Glo®) as an indicator of the number of viable cells.
-
Materials:
-
Cancer cell lines with known PI3K pathway status
-
Complete cell culture medium and supplements
-
96-well cell culture plates
-
Test inhibitor and vehicle control (e.g., DMSO)
-
MTT reagent and solubilization solution, or CellTiter-Glo® reagent
-
Microplate reader (spectrophotometer or luminometer)
-
-
Procedure (General Outline):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 48-72 hours).
-
Add the detection reagent (MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal effective concentration (EC50) value.
-
In Vivo Tumor Xenograft Study
This assay evaluates the anti-tumor efficacy of an inhibitor in a living organism.
-
Principle: Human cancer cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with the test inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel® (optional, to enhance tumor take rate)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure (General Outline):
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor formation and growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Mandatory Visualizations
PI3K Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by PI3K inhibitors.
Experimental Workflow for Therapeutic Window Evaluation
Caption: A generalized workflow for evaluating the therapeutic window of a PI3K inhibitor.
Logical Relationship for Therapeutic Window Assessment
Caption: The therapeutic window is determined by the balance between efficacy and toxicity.
Conclusion
This compound demonstrates a promising preclinical profile as a PI3Kα-preferential inhibitor. Its potent anti-proliferative activity in cancer cell lines with various PI3K pathway alterations and its in vivo efficacy are comparable to, and in some cases exceed, those of clinically evaluated pan-PI3K inhibitors. The key differentiator for this compound lies in its selectivity profile. By relatively sparing the PI3Kδ isoform, this compound may circumvent some of the severe immune-mediated toxicities, such as colitis and hepatotoxicity, that have limited the clinical utility of PI3Kδ-targeting agents. While on-target toxicities associated with PI3Kα inhibition, such as hyperglycemia, are anticipated, the overall preclinical data suggests that this compound may possess a wider therapeutic window compared to less selective pan-PI3K inhibitors. Further clinical investigation is warranted to validate these preclinical findings and to fully characterize the therapeutic window of this compound in cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SN32976: A Procedural Guide
For researchers, scientists, and drug development professionals handling SN32976, a potent and selective class I PI3K and mTOR inhibitor, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection.[1] This guide provides essential, step-by-step information for the appropriate management and disposal of this compound waste.
Physicochemical Properties and Storage
Understanding the basic properties of this compound is the first step in ensuring its safe handling and disposal.
| Property | Value |
| Molecular Weight | 581.64 g/mol |
| Formula | C₂₄H₃₃F₂N₉O₄S |
| Appearance | Solid Powder |
| Solubility | 10 mM in DMSO |
| Storage Conditions | |
| Solid Powder | -20°C for 12 months; 4°C for 6 months |
| In Solvent | -80°C for 6 months; -20°C for 6 months |
Data sourced from ProbeChem product information.[1]
Disposal of Unused this compound and Contaminated Materials
The primary principle for the disposal of this compound is to prevent its release into the environment. As a biologically active compound, it should be treated as hazardous chemical waste.
Experimental Protocol for Disposal:
-
Segregation of Waste:
-
Establish designated, clearly labeled waste containers for all materials that have come into contact with this compound. This includes:
-
Unused or expired solid this compound powder.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Contaminated labware, including pipette tips, tubes, flasks, and vials.
-
-
-
Solid Waste Disposal:
-
Collect all solid waste, including unused powder and contaminated disposables, in a dedicated, sealed, and puncture-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Liquid Waste Disposal:
-
Aqueous solutions containing this compound should be collected in a sealed, leak-proof container, also clearly labeled as hazardous waste.
-
Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a separate, appropriate solvent waste container. Do not mix aqueous and solvent-based waste streams unless permitted by your EHS guidelines.
-
-
Decontamination of Reusable Labware:
-
Glassware and other reusable equipment should be decontaminated prior to washing.
-
A common procedure involves rinsing the equipment with a solvent known to solubilize this compound (such as DMSO), followed by further rinses with an appropriate cleaning agent (e.g., ethanol (B145695) or a laboratory detergent).
-
The initial rinsate must be collected and disposed of as hazardous liquid waste.
-
-
Spill Management:
-
In the event of a spill, cordon off the area to prevent exposure.
-
Wear appropriate PPE, including a lab coat, gloves, and safety goggles.
-
For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit) and place it in the solid hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's certified hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
-
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
References
Personal protective equipment for handling SN32976
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of SN32976 (CAS No. 1246202-11-8), a potent and selective Class I PI3K and mTOR inhibitor. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Area of Protection | Required PPE | Specifications & Rationale |
| Respiratory | Chemical fume hood or other approved ventilated enclosure | Essential for preventing inhalation of airborne particles, especially when handling the powdered form. |
| Hand | Nitrile or other chemically resistant gloves | Provides a barrier against direct skin contact. Double-gloving is recommended for enhanced protection. |
| Eye | Safety glasses with side shields or safety goggles | Protects eyes from splashes or airborne particles. |
| Body | Laboratory coat | Prevents contamination of personal clothing. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for both safety and preserving the compound's efficacy.
Handling Procedures:
-
Preparation: All work with this compound, particularly weighing and preparing solutions, must be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation risk.
-
Spill Management: In the event of a spill, decontaminate the area using an appropriate method. Ensure proper ventilation and wear the prescribed PPE during cleanup.
-
Hygiene: Avoid direct contact with the skin, eyes, and clothing. Wash hands thoroughly after handling the compound.
Storage Conditions:
| Form | Temperature | Duration |
| Solid (Powder) | -20°C | Up to 12 months |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 6 months |
Note: For detailed solubility information, refer to the supplier's technical data sheet.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Disposal Steps:
-
Segregation: Collect all this compound waste, including empty containers, contaminated PPE, and unused solutions, in a designated and clearly labeled hazardous waste container.
-
Containerization: Ensure the waste container is properly sealed and stored in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
